Methyl 2-(Methylthio)pyrimidine-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRMEZGAWNWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458296 | |
| Record name | Methyl 2-(Methylthio)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-41-1 | |
| Record name | Methyl 2-(Methylthio)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(methylthio)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(Methylthio)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(methylthio)pyrimidine-5-carboxylate, with the CAS Number 38275-41-1, is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its pyrimidine core is a key structural motif in numerous pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug discovery and development, based on the known activities of structurally related compounds.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 38275-41-1 | |
| Molecular Formula | C₇H₈N₂O₂S | |
| Molecular Weight | 184.22 g/mol | |
| Appearance | Powder | |
| Melting Point | 94-97 °C | |
| Boiling Point (Predicted) | 300.3 ± 15.0 °C | [1] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | -0.86 ± 0.22 | [1] |
| InChI Key | PSYRMEZGAWNWHV-UHFFFAOYSA-N | |
| SMILES | O=C(OC)C1=CN=C(SC)N=C1 |
Safety Information:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H317 (May cause an allergic skin reaction)
-
Precautionary Statement: P280 (Wear protective gloves/protective clothing/eye protection/face protection)
Note: This safety information is based on available data and may not be exhaustive. Always consult the full Safety Data Sheet (SDS) before handling this compound.
Synthesis Protocol
The synthesis of this compound can be achieved through the cyclocondensation of an appropriate amidinium salt with a three-carbon synthon. The following is a detailed experimental protocol adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Reaction Scheme:
Figure 1: General synthesis pathway for this compound.
Materials:
-
S-Methylisothiourea sulfate
-
Methyl 3,3-dimethoxy-2-(methoxymethylidene)propanoate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the reaction mixture: In a dry round-bottom flask under an inert atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol. To this solution, add S-methylisothiourea sulfate (1.0 equivalent). Stir the mixture at room temperature for 20 minutes.
-
Addition of the ester: Slowly add a solution of methyl 3,3-dimethoxy-2-(methoxymethylidene)propanoate (1.0 equivalent) in anhydrous methanol to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Expected Outcome:
The final product, this compound, should be a crystalline solid. Characterization can be performed using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Development
While specific biological targets for this compound are not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.
Potential Therapeutic Areas:
-
Anticancer Agents: The pyrimidine ring is a core component of many anticancer drugs that act as antimetabolites or kinase inhibitors.
-
Antiviral Agents: Pyrimidine derivatives are fundamental to nucleoside analogs used in antiviral therapies.
-
Fungicidal and Antimicrobial Agents: Research on related 2-(methylthio)pyrimidine derivatives has shown promising fungicidal activity, suggesting potential applications in developing new antifungal treatments.
Logical Workflow for Drug Discovery:
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Figure 2: A representative workflow for the use of this compound in drug discovery.
Signaling Pathway Involvement of Pyrimidine Derivatives
While the specific signaling pathways modulated by this compound are not yet elucidated, its derivatives could potentially interact with various cellular signaling cascades, given the broad bioactivity of the pyrimidine class of molecules. For instance, pyrimidine-based compounds have been developed as inhibitors of protein kinases, which are key components of numerous signaling pathways that regulate cell growth, proliferation, and survival.
Hypothetical Signaling Pathway Interaction:
The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor.
Figure 3: A conceptual diagram showing the potential inhibition of a kinase signaling pathway by a pyrimidine derivative.
Conclusion
This compound is a valuable chemical building block with significant potential for the synthesis of novel compounds in the fields of pharmaceutical and agrochemical research. Its straightforward synthesis and the established biological importance of the pyrimidine scaffold make it an attractive starting point for the development of new therapeutic agents and other functional molecules. Further research into the biological activities of its derivatives is warranted to fully explore its potential.
References
In-Depth Technical Guide to the Physical Properties of Methyl 2-(Methylthio)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-(Methylthio)pyrimidine-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and agricultural research. The information is presented to support laboratory work and theoretical investigations involving this molecule.
Core Physical and Chemical Data
This compound is a pyrimidine derivative featuring a methylthio group at the 2-position and a methyl carboxylate group at the 5-position. Its chemical structure and properties make it a versatile intermediate in organic synthesis.
Summary of Physical Properties
The following table summarizes the key physical properties of this compound. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂S | [1] |
| Molecular Weight | 184.22 g/mol | [1] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 94-97 °C | [1] |
| Boiling Point | 300.3 ± 15.0 °C (Predicted) | |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | |
| pKa | -0.86 ± 0.22 (Predicted) | |
| Storage | Sealed in a dry place at room temperature |
Solubility Profile
The related bromo-substituted methyl ester derivative exhibits slight solubility in water (0.42 g/L). Generally, compounds of this class demonstrate good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited solubility in protic solvents such as ethanol and methanol. It is reasonable to anticipate that this compound will follow a similar trend. For critical applications, it is strongly recommended that solubility be determined experimentally.
Experimental Protocols for Physical Property Determination
The following are detailed, standardized methodologies for the experimental determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath, a thermometer, and a light source for observation.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2. A narrow range (e.g., 0.5-1.0 °C) is indicative of high purity.
Boiling Point Determination (for high-boiling solids)
Since this compound is a solid at room temperature with a high predicted boiling point, standard distillation methods are not suitable. The boiling point would typically be determined under vacuum to prevent decomposition.
Methodology (Siwoloboff Method):
-
Sample Preparation: A small amount of the substance is placed in a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
Heating: The fusion tube assembly is attached to a thermometer and heated in a suitable high-temperature bath (e.g., silicone oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued, and the bath is allowed to cool slowly.
-
Measurement: The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.
Methodology (Gravimetric Method):
-
Saturation: A supersaturated solution is prepared by adding an excess amount of the solid solute to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated from the container, leaving behind the dissolved solute.
-
Calculation: The container with the solid residue is weighed, and the mass of the dissolved solute is determined. The solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).
Synthetic Pathway Visualization
This compound and its derivatives can be synthesized through various methods. One of the fundamental reactions for the synthesis of the pyrimidine core is the Biginelli reaction and its modifications, such as the Atwal-Biginelli reaction, which is suitable for producing dihydropyrimidines that can be precursors to the target compound. The following diagram illustrates a generalized Atwal-Biginelli cyclocondensation reaction for the synthesis of a 2-(methylthio)-dihydropyrimidine derivative.
This guide serves as a foundational resource for professionals working with this compound. For any application, especially those in regulated environments, independent verification of these properties is essential.
References
An In-depth Technical Guide to Methyl 2-(Methylthio)pyrimidine-5-carboxylate
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of Methyl 2-(Methylthio)pyrimidine-5-carboxylate. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Properties
This compound is a heterocyclic organic compound featuring a pyrimidine core. This core structure is integral to various biologically active molecules, including nucleic acids. The pyrimidine ring is substituted with a methylthio group at the 2-position and a methyl carboxylate group at the 5-position, which are key to its chemical reactivity and potential pharmacological activity.
Key Identifiers and Physicochemical Data
| Property | Value | Reference |
| CAS Number | 38275-41-1 | [1] |
| Molecular Formula | C₇H₈N₂O₂S | [1] |
| Molecular Weight | 184.22 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 94-97 °C | [1] |
| SMILES | O=C(OC)C1=CN=C(SC)N=C1 | [1] |
| InChI | 1S/C7H8N2O2S/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3 | [1] |
| InChIKey | PSYRMEZGAWNWHV-UHFFFAOYSA-N | [1] |
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard information:
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statement: H317 (May cause an allergic skin reaction)
-
Precautionary Statement: P280 (Wear protective gloves/protective clothing/eye protection/face protection)[1]
Experimental Protocols
Synthesis of this compound
A common approach to synthesizing 2-(methylthio)pyrimidine derivatives involves the S-alkylation of a corresponding 2-mercaptopyrimidine precursor.[2]
-
Step 1: Synthesis of 2-Mercaptopyrimidine-5-carboxylic acid. This precursor can be synthesized via a cyclocondensation reaction. A typical procedure would involve the reaction of a three-carbon component with thiourea in the presence of a base.
-
Step 2: Esterification. The carboxylic acid group of 2-mercaptopyrimidine-5-carboxylic acid is then esterified to the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.
-
Step 3: S-Methylation. The resulting methyl 2-mercaptopyrimidine-5-carboxylate is then S-methylated. This is typically accomplished by reacting the mercaptan with a methylating agent, such as methyl iodide, in the presence of a base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., acetone or DMF). The reaction mixture is stirred, usually at room temperature, until completion.
-
Purification: The final product, this compound, is then isolated and purified. Purification techniques may include extraction, followed by recrystallization or column chromatography on silica gel to yield the pure compound.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Spectral Data
While the specific spectra for this compound are not widely published, data from closely related compounds can provide an expected profile. For instance, the ¹H NMR spectrum of the related Methyl pyrimidine-5-carboxylate shows characteristic signals for the pyrimidine ring protons and the methyl ester protons.[3] For this compound, one would expect to see:
-
A singlet for the S-methyl protons.
-
A singlet for the O-methyl protons of the ester group.
-
Signals corresponding to the protons on the pyrimidine ring.
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (184.22 g/mol ).[4]
Biological Activity and Potential Applications
Derivatives of 2-(methylthio)pyrimidine exhibit a broad spectrum of biological activities, suggesting potential applications in drug discovery and development. These activities include:
-
Antimicrobial and Antifungal Activity: Various 2-thiopyrimidine derivatives have demonstrated good sensitivity against multidrug-resistant strains of bacteria and fungi.[5]
-
Anti-inflammatory and Analgesic Activity: Some 2-thiopyrimidine derivatives have shown significant anti-inflammatory and analgesic properties.[6][7]
-
Anticancer Activity: The pyrimidine scaffold is a key component in many anticancer drugs. 2-(Methylthio)pyrimidine derivatives have been investigated as potential anticancer agents, with some showing activity as VEGFR-2 inhibitors and apoptosis inducers.[2][8]
The diverse biological activities of this class of compounds suggest that they may act on various cellular pathways. A generalized potential mechanism of action for a 2-(methylthio)pyrimidine derivative as a kinase inhibitor is depicted below.
The above diagram illustrates a hypothetical mechanism where this compound acts as a kinase inhibitor. By binding to the ATP-binding site of a protein kinase, it prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often dysregulated in diseases like cancer.
Conclusion
This compound is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry and drug development. Its pyrimidine core, coupled with reactive methylthio and methyl carboxylate functional groups, makes it an attractive scaffold for the synthesis of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound 97 38275-41-1 [sigmaaldrich.com]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHYL PYRIMIDINE-5-CARBOXYLATE(34253-01-5) 1H NMR spectrum [chemicalbook.com]
- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 5. scirp.org [scirp.org]
- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(Methylthio)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and characterization of Methyl 2-(Methylthio)pyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Introduction
This compound is a pyrimidine derivative featuring a methylthio group at the 2-position and a methyl carboxylate group at the 5-position. Pyrimidine scaffolds are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active molecules, including antiviral and anticancer agents. The functional groups on this particular molecule offer multiple points for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries.
Synthesis
A common and effective method for the synthesis of this compound is through a cyclocondensation reaction. This approach typically involves the reaction of an amidine, in this case, S-methylisothiourea, with a suitable three-carbon electrophilic component.
A plausible synthetic pathway is the reaction of S-methylisothiourea with a reagent such as methyl 2-(ethoxymethylene)-3-oxobutanoate or a similar three-carbon synthon that can cyclize to form the pyrimidine ring with the desired substitution pattern.
Experimental Protocol: A Representative Synthesis
Materials:
-
S-methylisothiourea sulfate
-
A suitable three-carbon electrophile (e.g., methyl 2-formyl-3-methoxyacrylate or dimethyl (ethoxymethylene)malonate)
-
Base (e.g., sodium methoxide, sodium ethoxide, or a non-nucleophilic base like DBU)
-
Anhydrous solvent (e.g., ethanol, methanol, or DMF)
-
Glacial acetic acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the three-carbon electrophile in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the base to the solution and stir for a designated period to generate the reactive intermediate.
-
Amidine Addition: Add S-methylisothiourea sulfate to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction with glacial acetic acid. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by a suitable method, such as recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel, to yield pure this compound.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following are the expected characterization data based on its chemical structure and information from commercial suppliers.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂S | |
| Molecular Weight | 184.22 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 94-97 °C |
Spectroscopic Data
While a complete set of spectral data from a single source is not available, the following table summarizes the expected spectroscopic characteristics.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the two pyrimidine protons (likely singlets or doublets in the aromatic region), a singlet for the methyl ester protons, and a singlet for the methylthio protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, the methyl ester carbon, and the methylthio carbon. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C=N and C=C stretching of the pyrimidine ring, and C-H stretching of the methyl groups. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.22). |
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Conclusion
This technical guide provides an overview of the synthesis and characterization of this compound. The proposed synthetic route via cyclocondensation is a robust method for obtaining this valuable building block. The provided characterization data, although not exhaustive from a single source, offers a reliable reference for researchers working with this compound. Further optimization of the reaction conditions and detailed spectroscopic analysis are recommended to ensure the synthesis of high-purity material for applications in drug discovery and development.
An In-depth Technical Guide to 2-(Methylthio)pyrimidine-5-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(methylthio)pyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its nomenclature, physicochemical properties, a general synthesis protocol, and explores the biological context of the broader class of pyrimidine derivatives.
Nomenclature and Structure
The compound with the systematic name this compound is a pyrimidine derivative. The pyrimidine ring is substituted at the 2-position with a methylthio group (-SMe) and at the 5-position with a methoxycarbonyl group (-COOMe).
Synonyms: 2-(Methylthio)pyrimidine-5-carboxylic acid methyl ester, 2-Methylsulfanylpyrimidine-5-carboxylic acid methyl ester.
Chemical Structure:
An In-depth Technical Guide to the Safety and Handling of Methyl 2-(Methylthio)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for Methyl 2-(Methylthio)pyrimidine-5-carboxylate (CAS No: 38275-41-1). The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this chemical compound.
Chemical Identification and Physical Properties
This compound is a heterocyclic compound that serves as a building block in the synthesis of various biologically active molecules.[1]
| Property | Value | Source |
| CAS Number | 38275-41-1 | --INVALID-LINK-- |
| Molecular Formula | C₇H₈N₂O₂S | --INVALID-LINK-- |
| Molecular Weight | 184.22 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder/crystals | --INVALID-LINK-- |
| Melting Point | 94-97 °C | --INVALID-LINK-- |
| Boiling Point | 300.3 ± 15.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | No data available | N/A |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P363: Wash contaminated clothing before reuse.
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Toxicological Information
Safe Handling and Storage
Proper handling and storage are crucial to minimize risk.
Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. While specific glove material compatibility data for this compound is not available, nitrile gloves are generally recommended for handling many laboratory chemicals.[4] It is advisable to consult the glove manufacturer's resistance charts and perform on-site testing.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator.
-
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove contaminated clothing and wash it before reuse.
Storage Conditions
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated place.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Firefighting and Accidental Release Measures
Firefighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides may be formed.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release
-
Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing dust and contact with the skin and eyes.
-
Containment and Cleanup: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal. Clean the spill area thoroughly with soap and water.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal facility.[2][5] Do not allow the chemical to enter drains or waterways.
Experimental Protocols and Applications
While detailed, step-by-step experimental protocols for the use of this compound are not publicly available, it is known to be used as an intermediate in chemical synthesis. For instance, it is useful in the preparation of pyrimidines through the cyclocondensation of an amidinium salt with a formylpropenolate.[6][7] Researchers should consult relevant chemical literature for synthesis methodologies involving this compound and adapt them with appropriate safety precautions.
Signaling Pathways and Workflow Diagrams
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of Methyl 2-(Methylthio)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic organic compound featuring a pyrimidine core. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. Pyrimidine analogs are foundational components in the synthesis of a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, analgesic, and antimicrobial properties. Understanding the physicochemical properties of this compound, particularly its solubility, is critical for its application in drug discovery, formulation, and biological assays.
This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and insights into its potential biological significance.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂S | |
| Molecular Weight | 184.22 g/mol | |
| CAS Number | 38275-41-1 | |
| Appearance | White to off-white powder/solid | |
| Melting Point | 94-97 °C |
Solubility Profile
The following table provides an estimated solubility profile. It is strongly recommended that researchers experimentally determine the solubility in their specific solvent systems.
| Solvent | Expected Solubility | Rationale / Notes |
| Water | Very Low to Insoluble | A related compound, methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, has a reported aqueous solubility of 0.42 g/L.[1] |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, low solubility is expected in aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvents are generally good solvents for pyrimidine derivatives.[2][3] |
| N,N-Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent in which pyrimidine derivatives often show good solubility.[2][4] |
| Methanol | Moderately Soluble to Soluble | Studies on other pyrimidine derivatives show solubility in methanol.[5][6] |
| Ethanol | Sparingly Soluble to Moderately Soluble | Generally, solubility is expected to be lower than in methanol. |
| Acetonitrile | Sparingly Soluble to Moderately Soluble | A polar aprotic solvent, but may be less effective than DMSO or DMF. |
| Chloroform | Very Low to Insoluble | Some pyrimidine derivatives have been reported to have very low solubility in chloroform.[4] |
| Diethyl Ether | Insoluble | As a non-polar solvent, it is unlikely to be a good solvent. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for subsequent experimental work. The following are detailed protocols that can be adapted for this compound.
General Qualitative Solubility Assessment
This method provides a rapid initial assessment of solubility in various solvents.
Protocol:
-
Add approximately 1-2 mg of this compound to a small vial.
-
Add 0.5 mL of the test solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid particles against a dark background.
-
If the solid dissolves completely, the compound is considered soluble. If not, it is classified as sparingly soluble or insoluble.
-
This procedure can be extended to determine solubility class by using solvents such as 5% NaOH, 5% NaHCO₃, and 5% HCl to identify acidic or basic properties.[7]
Thermodynamic Solubility Determination by Gravimetric Method
This method determines the equilibrium solubility of a compound at a specific temperature.[5][6]
Protocol:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed for several hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, pre-heated syringe fitted with a filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.
-
Dispense the supernatant into a pre-weighed container.
-
Determine the weight of the transferred solution.
-
Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.
-
Calculate the solubility in g/L or mg/mL based on the weight of the dissolved solid and the volume of the supernatant.
Biological Context and Signaling Pathways
Derivatives of 2-(methylthio)pyrimidine have been investigated for a range of biological activities, particularly as anticancer agents.[8][9][10] These compounds can influence key cellular signaling pathways implicated in cancer progression. While the specific targets of this compound are not yet fully elucidated, related compounds are known to modulate pathways such as those involving Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs).[8]
The diagram below illustrates a potential mechanism of action for pyrimidine derivatives in the context of cancer cell signaling.
Caption: Potential inhibitory action of pyrimidine derivatives on FAK and CDK4/6 signaling pathways.
Experimental Workflow for Solubility and Bioactivity Screening
The following workflow outlines the logical steps from solubility testing to initial bioactivity screening for a compound like this compound.
Caption: Workflow from solubility assessment to in vitro bioactivity screening.
Conclusion
While specific quantitative solubility data for this compound is limited, this guide provides a framework for its experimental determination and places the compound in a biologically relevant context. The provided protocols and workflows are intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the progression of this and related pyrimidine derivatives from the laboratory bench to potential therapeutic applications. The anticipated low aqueous solubility underscores the importance of careful formulation and solvent selection in biological assays.
References
- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO | Semantic Scholar [semanticscholar.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. juniperpublishers.com [juniperpublishers.com]
Spectral Data Analysis of Methyl 2-(Methylthio)pyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Methyl 2-(Methylthio)pyrimidine-5-carboxylate (CAS No. 38275-41-1). Due to the limited availability of experimentally recorded spectra in public databases, this document presents a detailed, predicted analysis based on the well-established spectral characteristics of pyrimidine derivatives and related organic compounds. This guide also includes standardized experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from analogous structures and spectral databases for similar functional groups.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | Singlet | 2H | Pyrimidine C4-H, C6-H |
| ~3.9 | Singlet | 3H | O-CH₃ (Ester) |
| ~2.6 | Singlet | 3H | S-CH₃ (Methylthio) |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ ppm) | Assignment |
| ~170 - 175 | C=O (Ester Carbonyl) |
| ~165 - 170 | C2 (Pyrimidine ring, attached to S) |
| ~158 - 162 | C4, C6 (Pyrimidine ring) |
| ~120 - 125 | C5 (Pyrimidine ring) |
| ~52 - 55 | O-CH₃ (Ester) |
| ~14 - 18 | S-CH₃ (Methylthio) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |
| ~1720 - 1740 | Strong | C=O Stretch (Ester) |
| ~1570 - 1620 | Medium-Strong | C=N Stretch (Pyrimidine ring) |
| ~1450 - 1600 | Medium-Strong | C=C Stretch (Pyrimidine ring) |
| ~1200 - 1350 | Strong | C-O Stretch (Ester) |
| ~600 - 700 | Medium-Weak | C-S Stretch |
Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electrospray (ESI+)
| m/z (Mass-to-Charge Ratio) | Predicted Adduct |
| 185.0379 | [M+H]⁺ |
| 207.0199 | [M+Na]⁺ |
| 222.9938 | [M+K]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.[1]
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
-
Mix the sample using a vortex or sonicator until the solid is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Securely cap and label the NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and match the probe for the ¹H channel and perform shimming to optimize magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Set the number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C channel.
-
Acquire a standard 1D ¹³C spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., methylene chloride or acetone).[2]
-
Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with a clean, empty salt plate to subtract any atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Take an aliquot (e.g., 100 µL) of the stock solution and dilute it with 1 mL of the same or a compatible solvent to a final concentration of approximately 100 µg/mL.
-
If any precipitate forms, the solution must be filtered before analysis.
-
Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap and septum.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
The instrument will detect the mass-to-charge ratio of the ions generated.[3]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A logical workflow for the spectroscopic characterization of a chemical compound.
References
The Discovery and Synthetic History of Pyrimidine-5-Carboxylate Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. Among the vast family of pyrimidine derivatives, pyrimidine-5-carboxylate esters have emerged as a class of significant interest due to their versatile synthetic utility and their role as key intermediates in the development of novel pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of these compounds, detailing key synthetic methodologies, quantitative data, and their involvement in crucial biological signaling pathways.
Historical Perspective and Discovery
The journey into the world of pyrimidine-5-carboxylate esters is intrinsically linked to the pioneering work on dihydropyrimidines. The seminal discovery in this field was made by the Italian chemist Pietro Biginelli in 1893. He reported a one-pot, three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and urea under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds that includes dihydropyrimidine-5-carboxylate esters. This reaction, now famously known as the Biginelli reaction, laid the foundation for the synthesis of a vast library of dihydropyrimidine derivatives.
Over the decades, the Biginelli reaction has been extensively studied and modified to improve yields, expand substrate scope, and introduce diverse functionalities. The core structure of the products, featuring a pyrimidine ring with a carboxylate group at the 5-position, proved to be a valuable pharmacophore.
While the Biginelli reaction was instrumental in accessing dihydropyrimidine-5-carboxylate esters, the synthesis of their fully aromatic counterparts presented a different set of challenges. The development of methods to synthesize aromatic pyrimidine-5-carboxylate esters has been a continuous area of research, leading to various strategies that allow for the introduction of a wide range of substituents at different positions of the pyrimidine ring. These aromatic derivatives serve as crucial building blocks in the synthesis of complex heterocyclic systems and targeted therapeutic agents.
Synthetic Methodologies and Experimental Protocols
The synthesis of pyrimidine-5-carboxylate esters can be broadly categorized into two main approaches: the synthesis of dihydropyrimidine derivatives, primarily through the Biginelli reaction and its modifications, and the synthesis of aromatic pyrimidine esters through various condensation and cyclization strategies.
The Biginelli Reaction for Dihydropyrimidine-5-Carboxylate Esters
The Biginelli reaction is a cornerstone for the synthesis of 3,4-dihydropyrimidine-2(1H)-ones and -thiones, which are a prominent class of pyrimidine-5-carboxylate ester derivatives.
Experimental Protocol: Synthesis of Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [1]
This protocol provides a specific example of a Biginelli-type condensation for the synthesis of a dihydropyrimidine-5-carboxylate ester.
-
Materials:
-
4-cyanobenzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Ammonium chloride (NH₄Cl)
-
Acetic acid
-
Ethanol
-
Water
-
-
Procedure:
-
A mixture of 4-cyanobenzaldehyde (2 mmol), ethyl acetoacetate (2 mmol), thiourea (3 mmol), and NH₄Cl (1 mmol) in acetic acid (10 ml) is refluxed at 100 °C for 8 hours.
-
The reaction mixture is then allowed to cool to room temperature.
-
The solid product that forms is collected by filtration.
-
The collected solid is washed sequentially with ethanol and water.
-
The product is dried.
-
Further purification is achieved by recrystallization from ethanol.
-
Experimental Protocol: Synthesis of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2]
This protocol details another example of the Biginelli reaction, highlighting the use of a different aromatic aldehyde.
-
Materials:
-
Ethyl acetoacetate (1.44 g, 10 mmol)
-
4-hydroxybenzaldehyde (1.38 g, 10 mmol)
-
Thiourea (0.86 g, 10 mmol)
-
Ethanol (5 ml)
-
Concentrated Hydrochloric acid (HCl) (catalytic amount)
-
Crushed ice
-
Ice-cold water
-
-
Procedure:
-
A solution of ethyl acetoacetate, 4-hydroxybenzaldehyde, and thiourea in ethanol is prepared.
-
A few drops of concentrated HCl are added as a catalyst.
-
The mixture is heated under reflux for 2.5 hours.
-
After cooling to room temperature, the reaction mixture is poured onto crushed ice (30 g) and stirred for 5-10 minutes.
-
The solid that separates is collected by filtration under suction.
-
The collected solid is washed with ice-cold water (50 ml).
-
The pure product is obtained by recrystallization from hot ethanol.
-
Synthesis of Aromatic 2-Substituted Pyrimidine-5-Carboxylic Esters
A general and high-yielding procedure for the synthesis of aromatic pyrimidine-5-carboxylate esters, particularly those without substitution at the 4- and 6-positions, has been developed. This method utilizes the condensation of a sodium salt of an enol with amidinium salts.[3][4]
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [4]
-
Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:
-
To a solution of methyl 3,3-dimethoxypropionate and methyl formate in anhydrous diethyl ether, sodium hydride is added portion-wise under a nitrogen atmosphere.
-
The mixture is stirred at room temperature overnight.
-
The resulting precipitate (the sodium salt) is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
-
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:
-
To a solution of the appropriate amidinium salt in anhydrous N,N-dimethylformamide (DMF), the prepared sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate is added.[4]
-
The reaction mixture is heated at 100 °C under a nitrogen atmosphere for 1 hour.[4]
-
After cooling to room temperature, water is added to precipitate the product.[4]
-
The solid product is collected by filtration, washed with water, and dried under vacuum.[4]
-
Quantitative Data
The following tables summarize the yields and physical properties of representative pyrimidine-5-carboxylate esters synthesized via the described methods.
Table 1: Synthesis of Dihydropyrimidine-5-Carboxylate Esters via Biginelli Reaction
| Compound | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-cyanobenzaldehyde | Ethyl acetoacetate | Thiourea | NH₄Cl | Acetic acid | - | - | [1] |
| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | HCl | Ethanol | - | - | [2] |
| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-hydroxybenzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | - | - | [5] |
Table 2: Synthesis of Aromatic 2-Substituted Pyrimidine-5-Carboxylic Esters [4]
| Entry | R (in Amidinium Salt) | Product | Yield (%) |
| a | H | Methyl pyrimidine-5-carboxylate | 75 |
| b | Me | Methyl 2-methylpyrimidine-5-carboxylate | 82 |
| c | Et | Methyl 2-ethylpyrimidine-5-carboxylate | 78 |
| d | i-Pr | Methyl 2-isopropylpyrimidine-5-carboxylate | 65 |
| e | Ph | Methyl 2-phenylpyrimidine-5-carboxylate | 85 |
| f | SMe | Methyl 2-(methylthio)pyrimidine-5-carboxylate | 91 |
| g | OMe | Methyl 2-methoxypyrimidine-5-carboxylate | 55 |
| h | Bn | Methyl 2-benzylpyrimidine-5-carboxylate | 79 |
| i | 4-MeOC₆H₄ | Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate | 88 |
| j | 4-ClC₆H₄ | Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate | 81 |
| k | 2-thienyl | Methyl 2-(2-thienyl)pyrimidine-5-carboxylate | 72 |
| l | 2-pyridyl | Methyl 2-(2-pyridyl)pyrimidine-5-carboxylate | 68 |
Biological Significance and Signaling Pathways
Derivatives of pyrimidine-5-carboxylate esters, particularly pyrimidine-5-carboxamides, have garnered significant attention in drug discovery for their ability to modulate the activity of key enzymes in cellular signaling pathways. Two notable targets are Spleen Tyrosine Kinase (Syk) and Salt-Inducible Kinases (SIKs).
Inhibition of Spleen Tyrosine Kinase (Syk)
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI). Its activation is a key event in allergic responses and in the pathogenesis of certain autoimmune diseases and B-cell malignancies. Pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of Syk.
The signaling pathway initiated by FcεRI cross-linking, in which Syk plays a central role, is depicted below.
References
- 1. Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Role of Methyl 2-(Methylthio)pyrimidine-5-carboxylate in Medicinal Chemistry
For Immediate Release
[City, State] – December 27, 2025 – Methyl 2-(methylthio)pyrimidine-5-carboxylate and its derivatives stand as a cornerstone scaffold in modern medicinal chemistry. This technical whitepaper delves into the pivotal role of this pyrimidine-based heterocycle as a versatile intermediate in the synthesis of a wide array of potent therapeutic agents, including kinase inhibitors for oncology and dihydrofolate reductase (DHFR) inhibitors for infectious diseases. This guide provides researchers, scientists, and drug development professionals with an in-depth look at its synthesis, applications, and the biological significance of the compounds it helps create.
The pyrimidine ring is a fundamental building block in numerous biologically active molecules, and the strategic placement of a methylthio group at the 2-position and a carboxylate at the 5-position provides a rich platform for synthetic diversification.[1] The methylthio group, in particular, serves as an excellent leaving group or can be oxidized to enhance reactivity, allowing for facile introduction of various amine-containing pharmacophores crucial for target engagement.
Synthesis of the Core Scaffold
The primary synthetic route to the ethyl ester analog of the title compound, a common starting material, involves a two-step process. The initial step is a condensation reaction between S-methylisothiourea and diethyl ethoxymethylene malonate under basic conditions to form a 4-oxopyrimidine sodium salt. This intermediate is then treated with a chlorinating agent such as phosphorous oxychloride (POCl₃) to yield the highly reactive Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate , a key precursor for many kinase inhibitors.[1]
Below is a generalized workflow for the synthesis of this critical intermediate.
Application in the Synthesis of Kinase Inhibitors
One of the most significant applications of the 2-(methylthio)pyrimidine scaffold is in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3] The 4-chloro derivative, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is a documented starting material for the synthesis of pyrido[2,3-d]pyrimidin-7-one inhibitors targeting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[3]
Case Study: Pyrido[2,3-d]pyrimidin-7-one CDK Inhibitors
The synthesis of these potent CDK inhibitors involves a multi-step sequence starting from the chloro-pyrimidine intermediate. The process typically includes a nucleophilic substitution at the C4 position, followed by further transformations to build the fused ring system.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidines Using Methyl 2-(Methylthio)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic utilization of Methyl 2-(Methylthio)pyrimidine-5-carboxylate, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined herein focus on key transformations of this scaffold, including Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution (SNA), oxidation, and hydrolysis, enabling the synthesis of a diverse range of substituted pyrimidine derivatives.
Introduction
This compound is a key intermediate for the synthesis of various biologically active molecules.[1] The pyrimidine core is a prevalent motif in numerous pharmaceuticals, and the functional handles on this particular scaffold—the methylthio group, the ester, and the pyrimidine ring itself—offer multiple avenues for chemical modification. The methylthio group can be displaced by various nucleophiles, often after oxidation to the more reactive methylsulfonyl group. The pyrimidine ring can be functionalized through cross-coupling reactions, and the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations. These reactions are crucial for generating libraries of compounds for drug discovery programs.
Key Synthetic Transformations and Protocols
This section details the experimental procedures for the primary synthetic applications of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is anticipated to proceed at the C4 or C6 position if a suitable leaving group (e.g., a halogen) is present, or potentially by displacing the methylthio group under specific catalytic conditions. While direct Suzuki coupling displacing the methylthio group is less common, the following protocol is adapted from a similar transformation on a related pyrimidine derivative and serves as an excellent starting point.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated 2-(Methylthio)pyrimidine Derivative
A protocol for a similar Suzuki coupling on a 5-methoxy-2-methylthiopyrimidine derivative provides a strong basis for this reaction.[1]
-
Reaction Setup: In a dry round-bottom flask, combine the halogenated this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water, 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6 | 80-95 |
Table 1: Representative conditions for Suzuki-Miyaura cross-coupling reactions on pyrimidine scaffolds.
Figure 1: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNA)
The 2-methylthio group of this compound can be displaced by a variety of nucleophiles. To enhance the leaving group ability of the methylthio moiety, it is often oxidized to the corresponding methylsulfone.
Step 1: Oxidation of the Methylthio Group
Experimental Protocol: Oxidation to Methyl 2-(Methylsulfonyl)pyrimidine-5-carboxylate
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Oxidant Addition: Cool the solution in an ice bath and add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or potassium peroxymonosulfate (Oxone®) (2.5 eq), portion-wise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| m-CPBA | DCM | 0 to RT | 3 | 85-95 |
| Oxone® | Acetone/H₂O | RT | 4 | 80-90 |
Table 2: Representative conditions for the oxidation of 2-(methylthio)pyrimidines.
Step 2: Nucleophilic Displacement of the Methylsulfonyl Group
The resulting Methyl 2-(Methylsulfonyl)pyrimidine-5-carboxylate is a highly activated substrate for nucleophilic aromatic substitution.
Experimental Protocol: Reaction with Amines
-
Reaction Setup: In a sealed tube or microwave vial, dissolve Methyl 2-(Methylsulfonyl)pyrimidine-5-carboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
Nucleophile Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), if necessary.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C for 2-12 hours. Microwave irradiation can often accelerate the reaction. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | DIPEA | DMF | 100 | 6 | 80-95 |
| Aniline | None | DMSO | 120 | 12 | 70-85 |
| Benzylamine | DIPEA | NMP | 110 | 8 | 75-90 |
Table 3: Representative conditions for the SNAr of 2-(methylsulfonyl)pyrimidines with amines.
Figure 2: Two-step workflow for the synthesis of 2-aminopyrimidines.
Hydrolysis of the Ester
The methyl ester of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, which is a valuable intermediate for further functionalization, such as amide bond formation.
Experimental Protocol: Hydrolysis to 2-(Methylthio)pyrimidine-5-carboxylic acid
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a water-miscible organic solvent like methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF) and water.
-
Base Addition: Add an aqueous solution of a base such as lithium hydroxide (LiOH) (1.5-2.0 eq) or sodium hydroxide (NaOH) (1.5-2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a 1 M solution of hydrochloric acid (HCl) to a pH of 2-3.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the carboxylic acid.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LiOH | THF/H₂O | RT | 4 | >95 |
| NaOH | MeOH/H₂O | RT | 6 | >95 |
Table 4: Representative conditions for the hydrolysis of the methyl ester.
Figure 3: Logical steps for the hydrolysis of the methyl ester.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of substituted pyrimidines. The protocols provided herein for Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and hydrolysis offer robust methods for the diversification of this scaffold. These application notes serve as a guide for researchers in the pharmaceutical and agrochemical industries to facilitate the development of novel and potent chemical entities.
References
Application Notes and Protocols for Cyclocondensation Reactions of Methyl 2-(Methylthio)pyrimidine-5-carboxylate with Amidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclocondensation reaction of Methyl 2-(Methylthio)pyrimidine-5-carboxylate with various amidines represents a robust and versatile method for the synthesis of the pyrimido[4,5-d]pyrimidine scaffold. This fused heterocyclic system is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Notably, derivatives of pyrimido[4,5-d]pyrimidine have demonstrated potent inhibitory activity against various kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology.
The 2-methylthio group of the starting pyrimidine serves as a good leaving group, facilitating the nucleophilic attack by the amidine and subsequent intramolecular cyclization to form the fused pyrimidine ring. The ester functionality at the 5-position is crucial for the cyclization process, ultimately forming a part of the newly fused ring. The choice of the amidine reactant allows for the introduction of diverse substituents at the 2-position of the resulting pyrimido[4,5-d]pyrimidine core, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.
Applications in Drug Discovery
Pyrimido[4,5-d]pyrimidine derivatives synthesized through this methodology have shown a wide range of biological activities, including but not limited to:
-
Kinase Inhibition: Many compounds based on this scaffold are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. Specific targets include Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK), both of which are validated targets in oncology.[1][2][3]
-
Anticancer Activity: As a consequence of their kinase inhibitory activity, these compounds often exhibit significant anti-proliferative effects against various cancer cell lines.
-
Antiviral and Antimicrobial Agents: Certain derivatives have also been explored for their potential as antiviral and antimicrobial agents.
The ability to readily synthesize a library of substituted pyrimido[4,5-d]pyrimidines using this cyclocondensation reaction makes it a valuable tool in lead discovery and optimization campaigns.
General Reaction Scheme
The general reaction involves the condensation of this compound with an amidine, typically in the presence of a base and a suitable solvent, leading to the formation of a 2-substituted-7-methylthio-pyrimido[4,5-d]pyrimidin-4(3H)-one. The methylthio group at the 7-position can be subsequently displaced by various nucleophiles to further diversify the scaffold.
Caption: General workflow of the cyclocondensation reaction.
Quantitative Data Summary
The following tables summarize representative quantitative data for the cyclocondensation of this compound with various amidines, based on analogous reactions reported in the literature.
Table 1: Reaction with Guanidine
| Amidine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Guanidine | Sodium Ethoxide | Ethanol | Reflux | 6-8 | 70-85 | 2-Amino-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one |
Table 2: Reaction with Other Amidines (Representative Examples)
| Amidine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Acetamidine | Sodium Methoxide | Methanol | Reflux | 12 | 60-75 | 2-Methyl-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one |
| Benzamidine | Potassium Carbonate | DMF | 100 | 10 | 65-80 | 2-Phenyl-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one |
| Thiourea | Triethylamine | Ethanol | Reflux | 8-12 | 75-90 | 2-Thioxo-2,3-dihydro-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(1H)-one |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one from Guanidine
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (rotary evaporator, filtration apparatus, recrystallization solvents)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to absolute ethanol. Stir until the sodium has completely dissolved.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 equivalent) and stir for 15 minutes at room temperature to liberate the free base.
-
Reaction Initiation: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable acid (e.g., dilute acetic acid or hydrochloric acid) to a pH of ~7. This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by filtration, wash with cold ethanol, and then with diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure 2-Amino-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one.
Protocol 2: General Procedure for Cyclocondensation with Other Amidines (e.g., Benzamidine)
Materials:
-
This compound
-
Amidine hydrochloride (e.g., Benzamidine hydrochloride)
-
Base (e.g., Potassium carbonate, Sodium methoxide)
-
Anhydrous solvent (e.g., DMF, Methanol)
-
Round-bottom flask
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amidine hydrochloride (1.2 equivalents) in the chosen anhydrous solvent.
-
Base Addition: Add the base (2.5 equivalents, e.g., potassium carbonate) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C for DMF) and stir for the specified time (e.g., 10 hours). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using a high-boiling solvent like DMF, pour the mixture into ice-water to precipitate the product.
-
Isolation: Collect the solid product by filtration and wash thoroughly with water.
-
Purification: Dry the crude product and purify by column chromatography on silica gel or by recrystallization from an appropriate solvent to obtain the pure 2-substituted-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one.
Signaling Pathway Visualization
The synthesized pyrimido[4,5-d]pyrimidine derivatives have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the EGFR and BTK pathways.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation.[3] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways. Pyrimido[4,5-d]pyrimidines can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.
Caption: Inhibition of the EGFR signaling pathway.
BTK Signaling Pathway Inhibition
Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] Aberrant BCR signaling is a hallmark of many B-cell malignancies. Pyrimido[4,5-d]pyrimidines can inhibit BTK, thereby blocking the downstream signaling cascade that leads to the activation of transcription factors like NF-κB, which promotes cell survival and proliferation.
Caption: Inhibition of the BTK signaling pathway.
Conclusion
The cyclocondensation of this compound with amidines is a powerful synthetic strategy for accessing the medicinally important pyrimido[4,5-d]pyrimidine scaffold. The operational simplicity, the ability to introduce a wide range of substituents, and the significant biological activities of the resulting products make this an invaluable reaction for researchers in drug discovery and medicinal chemistry. The provided protocols and data serve as a starting point for the exploration and development of novel therapeutic agents based on this versatile heterocyclic system.
References
Application Notes and Protocols for the Synthesis of Dihydropyrimidine Derivatives via a Modified Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to a wide array of biologically active 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs).[1] These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including acting as calcium channel blockers, antihypertensive agents, and antiviral compounds.[1][2] This document provides a detailed protocol for a modified Biginelli reaction aimed at synthesizing 2-(methylthio)-dihydropyrimidine derivatives, which can serve as versatile intermediates for further functionalization in drug discovery programs.[3] The protocol is designed based on established methodologies for similar transformations, providing a reliable starting point for researchers.
Reaction Principle
The proposed protocol describes the synthesis of methyl 4-aryl-6-methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carboxylates through the acid-catalyzed cyclocondensation of an aromatic aldehyde, methyl acetoacetate, and S-methylisothiourea sulfate. This approach is a modification of the classical Biginelli reaction, which traditionally uses urea or thiourea.[3] The use of S-methylisothiourea allows for the direct incorporation of the methylthio group at the C-2 position of the pyrimidine ring.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Methyl acetoacetate
-
S-methylisothiourea sulfate
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl) or other suitable catalyst (see Table 1)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (10 mmol, 1.0 eq), methyl acetoacetate (12 mmol, 1.2 eq), and S-methylisothiourea sulfate (10 mmol, 1.0 eq) in absolute ethanol (30-50 mL).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops). Other acid catalysts can also be employed (see Table 1 for examples).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain it for 4-12 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude residue.
-
Neutralization: Dissolve the crude product (or suspend the filtered solid) in ethyl acetate and wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[4]
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Data Presentation
The conditions for the Biginelli reaction can be varied to optimize yield and reaction time. The choice of catalyst and solvent are critical parameters. The following table summarizes various catalytic systems reported for Biginelli and related reactions, which can be adapted for this protocol.
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Reference |
| Hydrochloric Acid (HCl) | Ethanol | Reflux | 4-12 h | [6] |
| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | 4-12 h | [7] |
| p-Toluenesulfonic acid (p-TSA) | Acetonitrile | Reflux | 1.5-2.5 h | [8] |
| Ceric Ammonium Nitrate (CAN) | Methanol | 80°C | 3 h | |
| Lanthanide Triflates (e.g., Yb(OTf)₃) | Solvent-free | 100°C | 0.5-2 h | [9] |
| Gluconic Acid Aqueous Solution | Solvent-free | 80°C | 12 h | [4] |
| Ionic Liquids | Solvent-free | 80-100°C | 1-2 h | [10] |
| Microwave Irradiation | Solvent-free | Varies | 5-15 min | [11] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(methylthio)-dihydropyrimidines.
Proposed Reaction Mechanism
Caption: Simplified mechanism of the modified Biginelli reaction.
Concluding Remarks
This application note provides a comprehensive and detailed protocol for the synthesis of 2-(methylthio)-dihydropyrimidine-5-carboxylates via a modified Biginelli reaction. The provided data and workflow diagrams are intended to guide researchers in the successful execution of this transformation. The resulting dihydropyrimidine scaffold is a valuable building block for the development of novel therapeutic agents. Further oxidation of the dihydropyrimidine ring, if desired, can be achieved using various oxidizing agents to furnish the corresponding aromatic pyrimidine, Methyl 2-(Methylthio)pyrimidine-5-carboxylate. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Strategic Role of Methyl 2-(Methylthio)pyrimidine-5-carboxylate in the Synthesis of Potent Anticancer Agents
For Immediate Release
[City, State] – [Date] – Methyl 2-(methylthio)pyrimidine-5-carboxylate and its close chemical relatives are pivotal intermediates in the synthesis of a new generation of targeted anticancer therapies. These pyrimidine derivatives serve as versatile scaffolds for the development of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers by targeting specific molecular pathways that drive tumor growth. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this key intermediate in the synthesis of Cyclin-Dependent Kinase 4 (CDK4) and Epidermal Growth Factor Receptor (EGFR) inhibitors.
Application in the Synthesis of CDK4 Inhibitors
Cyclin-Dependent Kinase 4 (CDK4) is a crucial regulator of the cell cycle, and its inhibition is a validated strategy for treating certain types of cancer, particularly hormone receptor-positive breast cancer. The pyrido[2,3-d]pyrimidin-7-one scaffold has been identified as a privileged structure for potent and selective CDK4 inhibitors.[1][2] A key starting material for the synthesis of these inhibitors is ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a close analog of this compound.
A notable example is the synthesis of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile , a potent CDK4 inhibitor.[3][4][5][6] The synthetic route leverages the reactivity of the pyrimidine core to build the complex heterocyclic system.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one CDK4 Inhibitor
This protocol outlines the key steps for the synthesis of a potent CDK4 inhibitor from a 2-(methylthio)pyrimidine intermediate.
Step 1: Synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
-
Amine Substitution: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is reacted with cyclopentylamine in the presence of a base like triethylamine in a suitable solvent such as tetrahydrofuran (THF) at room temperature. This step substitutes the chloro group with the cyclopentylamino moiety.
-
Reduction to Aldehyde: The resulting ester is then reduced to the corresponding aldehyde. This can be achieved using a reducing agent like diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent such as THF or dichloromethane at low temperatures (e.g., -78 °C).
Step 2: Construction of the Pyrido[2,3-d]pyrimidine Core
-
Condensation Reaction: The aldehyde from the previous step is condensed with a compound containing an active methylene group, such as cyanoacetamide, in the presence of a base (e.g., piperidine or sodium ethoxide) and a suitable solvent like ethanol. This reaction proceeds via a Knoevenagel-type condensation followed by an intramolecular cyclization to form the pyridopyrimidine ring system.
Step 3: Introduction of the Phenylamino Side Chain
-
Oxidation of the Methylthio Group: The 2-(methylthio) group is oxidized to a more reactive methylsulfinyl or methylsulfonyl group using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane.
-
Nucleophilic Aromatic Substitution: The resulting intermediate is then reacted with the desired aniline, for example, 4-(4-methylpiperazin-1-yl)aniline, in a high-boiling solvent like n-butanol or dimethylformamide (DMF) at elevated temperatures. This step displaces the methylsulfinyl/sulfonyl group to yield the final CDK4 inhibitor.[6]
Quantitative Data for CDK4 Inhibitor Synthesis and Activity
| Step | Product | Yield (%) | Purity (%) |
| 1 | 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | 75-85 | >95 (by HPLC) |
| 2 | 8-Cyclopentyl-2-(methylthio)-7,8-dihydropyrido[2,3-d]pyrimidin-7-one | 60-70 | >98 (by HPLC) |
| 3 | 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | 50-65 | >99 (by HPLC) |
| Compound | Target | IC50 (nM) | Cell Line |
| Final CDK4 Inhibitor | CDK4/Cyclin D1 | 3.87 | N/A (Enzymatic Assay) |
| (Cell-based) | 30-100 | Various tumor cell lines |
Yields and purity are approximate and may vary depending on reaction conditions and purification methods. IC50 values are indicative of the high potency of the final compound.[3][4]
CDK4/Cyclin D1 Signaling Pathway
Caption: CDK4/Cyclin D1 pathway and the point of intervention by CDK4 inhibitors.
Application in the Synthesis of EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth in various cancers, most notably non-small cell lung cancer (NSCLC).[7][8][9] 5-(Methylthio)pyrimidine derivatives have emerged as potent and selective inhibitors of mutant forms of EGFR, such as the T790M resistance mutation.
The design of these inhibitors is often based on the structures of known EGFR inhibitors like WZ4002 and CO-1686, which feature a pyrimidine core.[10][11] The 2-(methylthio) group on the pyrimidine ring can be readily displaced by various anilines to generate a library of compounds for structure-activity relationship (SAR) studies.
Experimental Workflow: Synthesis of 5-(Methylthio)pyrimidine-based EGFR Inhibitors
Caption: General workflow for the synthesis and screening of EGFR inhibitors.
Quantitative Data for EGFR Inhibitor Activity
| Compound Type | EGFR Mutant Target | IC50 (nM) |
| 5-(Methylthio)pyrimidine derivative | EGFRL858R/T790M | Subnanomolar range |
| WZ4002 | EGFRL858R/T790M | 8 |
| CO-1686 | EGFRT790M | Potent Inhibition |
IC50 values demonstrate the high potency of these compounds against clinically relevant EGFR mutations.[11][12]
EGFR Signaling Pathway in NSCLC
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
Conclusion
This compound and its derivatives are indispensable building blocks in the synthesis of targeted anticancer agents. Their chemical tractability allows for the facile introduction of various substituents, enabling the optimization of potency, selectivity, and pharmacokinetic properties of the final drug candidates. The detailed protocols and data presented herein provide a valuable resource for researchers dedicated to the discovery and development of novel cancer therapeutics.
References
- 1. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of mutant-selectivity and drug-resistance related to CO-1686 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application of Methyl 2-(Methylthio)pyrimidine-5-carboxylate in Agrochemical Synthesis
Introduction
Methyl 2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic building block utilized in the synthesis of various biologically active molecules, including agrochemicals. The pyrimidine scaffold is a common feature in many commercial pesticides due to its ability to interact with various biological targets in pests and pathogens. The presence of the methylthio group and the carboxylate moiety at the 2 and 5 positions, respectively, provides reactive handles for further chemical modifications, allowing for the creation of a diverse range of derivatives with potential fungicidal, herbicidal, or insecticidal properties.
This document provides detailed application notes and a generalized experimental protocol for the utilization of this compound in the synthesis of novel agrochemical candidates, particularly focusing on its conversion to fungicidal pyrimidine carboxamide derivatives.
Application Notes
1. Intermediate for Fungicide Synthesis:
This compound serves as a key precursor for the synthesis of pyrimidine-based fungicides. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amine-containing fragments to generate a library of carboxamide derivatives. These carboxamides have shown promising fungicidal activity against a range of plant pathogens. For instance, derivatives of the closely related 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid have demonstrated efficacy against Sclerotinia sclerotiorum, a widespread plant pathogenic fungus.[1][2] The mode of action for some of these carboxamide fungicides is believed to be the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.
2. Precursor for Herbicidal Compounds:
The pyrimidine core is also a well-established toxophore in several classes of herbicides. While direct applications of this compound in commercial herbicides are not extensively documented in the public domain, its structural motifs are present in various patented herbicidal compounds. The molecule can be elaborated through reactions at the pyrimidine ring or modifications of the ester and methylthio groups to produce compounds that interfere with essential biochemical pathways in weeds.
3. Building Block for Insecticide Development:
Pyrimidine derivatives are also prominent in the field of insecticides.[3] The structural framework of this compound can be incorporated into molecules designed to target specific receptors or enzymes in insects. Synthetic strategies may involve the transformation of the carboxylate group into other functionalities or the displacement of the methylthio group to introduce different substituents that enhance insecticidal potency.
Experimental Protocols
Protocol 1: Synthesis of 2-(Methylthio)pyrimidine-5-carboxylic acid
This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for further derivatization.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Magnetic stirrer and heating plate
-
Round-bottom flask
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield 2-(Methylthio)pyrimidine-5-carboxylic acid.
Protocol 2: Synthesis of a Pyrimidine Carboxamide Fungicide Candidate
This protocol outlines the coupling of 2-(Methylthio)pyrimidine-5-carboxylic acid with an exemplary amine to form a potential fungicidal agent.
Materials:
-
2-(Methylthio)pyrimidine-5-carboxylic acid (from Protocol 1)
-
A primary or secondary amine (e.g., 2-amino-4-chloroaniline)
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) or other coupling agent
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-(Methylthio)pyrimidine-5-carboxylic acid (1.0 eq) in dry DCM or DMF, add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine (e.g., 2-amino-4-chloroaniline, 1.1 eq) to the reaction mixture, followed by the addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrimidine carboxamide.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Carboxylic Acid Derivative
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₈N₂O₂S | 184.22 | White solid |
| 2-(Methylthio)pyrimidine-5-carboxylic acid | C₆H₆N₂O₂S | 170.19 | Off-white solid |
Table 2: Exemplary Fungicidal Activity Data for a Synthesized Pyrimidine Carboxamide Derivative
| Compound ID | Target Pathogen | Inhibition Rate (%) at 100 mg/L | EC₅₀ (mg/L) |
| Example-1 | Sclerotinia sclerotiorum | 75.2 | 25.8 |
| Example-2 | Botrytis cinerea | 68.5 | 32.1 |
| Example-3 | Rhizoctonia solani | 71.3 | 28.9 |
(Note: The data in Table 2 is hypothetical and for illustrative purposes, based on activities reported for similar compounds.)
Mandatory Visualization
References
Application Notes and Protocols: Nucleophilic Substitution at the 2-Position of Pyrimidine-5-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-5-carboxylates are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The pyrimidine scaffold is a key pharmacophore found in a wide range of biologically active molecules, and the substituent at the 2-position plays a crucial role in modulating their pharmacological properties.[1][2] Consequently, the development of robust and versatile synthetic methods to access 2-substituted pyrimidine-5-carboxylates is of high importance for the discovery of new therapeutic agents.[1] These compounds serve as vital building blocks in the synthesis of pharmaceuticals, including antiviral and anticancer drugs.[3]
This document provides detailed application notes and protocols for nucleophilic substitution reactions at the 2-position of pyrimidine-5-carboxylates, focusing on practical and efficient synthetic methodologies.
Mechanistic Overview: Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
The substitution of a leaving group on a pyrimidine ring by a nucleophile generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles.[4] The 2-, 4-, and 6-positions of the pyrimidine ring are particularly electron-deficient and thus activated for nucleophilic attack.[4][5]
The SNAr mechanism is typically a two-step process:
-
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge in this intermediate is delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.[5]
-
Elimination of the leaving group: The aromaticity of the pyrimidine ring is restored by the departure of the leaving group.[6]
The regioselectivity of the attack (C2 vs. C4) can be influenced by several factors, including the electronic nature of the substituents on the pyrimidine ring and the nature of the nucleophile.[7][8] For many pyrimidine systems, substitution at the 4-position is often favored.[7] However, specific substitution at the 2-position can be achieved through carefully designed synthetic strategies.
Synthetic Protocols
A particularly effective and direct method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters that avoids substitution at the 4-position involves the reaction of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with various amidinium salts.[1][9] This method is noted for its high yields and applicability to a diverse range of substrates.[9]
Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salts
This protocol is based on the method described by Zhichkin, Fairfax, and Eisenbeis (2002).[9]
Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
This key intermediate is prepared by the condensation of methyl formate and methyl 3,3-dimethoxypropionate using sodium hydride.[9]
-
Reagents and Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether (Et₂O)
-
Methyl 3,3-dimethoxypropionate
-
Methyl formate
-
Nitrogen atmosphere
-
Round-bottom flask with magnetic stirrer
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[1]
-
Stir the reaction mixture at room temperature for 12-16 hours.[1]
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with diethyl ether.
-
Dry the solid under vacuum to yield the sodium salt, which is stable at room temperature under a nitrogen atmosphere.[1][9]
-
Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
The prepared sodium salt is then reacted with an appropriate amidinium salt to yield the desired 2-substituted pyrimidine-5-carboxylate.[1]
-
Reagents and Materials:
-
Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (from Step 1)
-
Amidinium salt (e.g., acetamidinium chloride, benzamidinium chloride) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).[1]
-
Stir the reaction mixture at a specified temperature (e.g., 100°C) for a designated time (e.g., 1 hour).[10]
-
Cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[1]
-
Data Presentation
The following table summarizes representative yields for the synthesis of various 2-substituted pyrimidine-5-carboxylic esters using Protocol 1, demonstrating the versatility of the method.[9]
| Entry | R Group (in Amidinium Salt) | Product | Yield (%) |
| 1 | H | Methyl pyrimidine-5-carboxylate | 75 |
| 2 | CH₃ | Methyl 2-methylpyrimidine-5-carboxylate | 85 |
| 3 | C₂H₅ | Methyl 2-ethylpyrimidine-5-carboxylate | 82 |
| 4 | C₆H₅ | Methyl 2-phenylpyrimidine-5-carboxylate | 90 |
| 5 | 4-Cl-C₆H₄ | Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate | 88 |
| 6 | 4-CH₃O-C₆H₄ | Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate | 92 |
| 7 | NH₂ | Methyl 2-aminopyrimidine-5-carboxylate | 65 |
Yields are based on the data presented in the literature and may vary depending on the specific reaction conditions and scale.[9]
Factors Influencing Reaction Outcome
The success and selectivity of nucleophilic substitution on pyrimidine-5-carboxylates can be influenced by several factors. Understanding these relationships is crucial for optimizing reaction conditions and achieving the desired product.
-
Nucleophile: The nature of the nucleophile, including its strength and steric bulk, can significantly impact the reaction rate and regioselectivity.
-
Leaving Group: The efficiency of the substitution is dependent on the ability of the leaving group to depart. Halogens are common leaving groups in SNAr reactions.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often used to dissolve the reagents and stabilize the charged intermediate.
-
Temperature: Reaction temperature can affect the rate of reaction, with higher temperatures generally leading to faster conversions.
-
Ring Substituents: Electron-withdrawing groups on the pyrimidine ring can further activate it towards nucleophilic attack, while electron-donating groups can have the opposite effect.[11]
Conclusion
The synthesis of 2-substituted pyrimidine-5-carboxylates is a cornerstone for the development of novel therapeutic agents. The protocol detailed in this document, utilizing the reaction of a stable propen-1-olate salt with amidinium salts, provides a reliable and high-yielding route to these valuable compounds. By understanding the underlying SNAr mechanism and the factors that influence the reaction, researchers can effectively synthesize a diverse library of pyrimidine derivatives for further investigation in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of the Ester Group in Methyl 2-(Methylthio)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical reduction of the ester group in Methyl 2-(Methylthio)pyrimidine-5-carboxylate to the corresponding primary alcohol, (2-(Methylthio)pyrimidin-5-yl)methanol. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The choice of reducing agent is crucial for achieving high yield and selectivity, as the pyrimidine ring itself can be susceptible to reduction.
Overview of Reduction Strategies
The reduction of the ester functionality in this compound can be achieved using several hydride-based reducing agents. The primary challenge lies in the selective reduction of the ester group without affecting the pyrimidine ring or the methylthio group. The most common reducing agents for this transformation include Lithium Aluminum Hydride (LiAlH₄), Diisobutylaluminum Hydride (DIBAL-H), and Sodium Borohydride (NaBH₄) under specific conditions.
The general chemical transformation is depicted below:
Caption: General reaction scheme for the reduction of this compound.
Data Presentation: Comparison of Reducing Agents
The selection of the appropriate reducing agent is critical and depends on the desired outcome (alcohol or aldehyde) and the required selectivity.
| Reducing Agent | Product(s) | Typical Reaction Conditions | Yield (%) | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol, Dihydropyrimidine byproducts | THF, 0 °C to room temperature | Variable | Powerful but can lead to over-reduction of the pyrimidine ring.[1] The desired alcohol is sometimes isolated as a byproduct.[1] |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (at low temp.), Primary Alcohol | Toluene or DCM, -78 °C to 0 °C | Good to Excellent | A bulky and selective reagent.[2][3] Stoichiometry and temperature control are crucial for selective reduction to the aldehyde. Using excess DIBAL-H at higher temperatures can lead to the alcohol. |
| Sodium Borohydride (NaBH₄) | Primary Alcohol | Methanol/THF, elevated temperatures or with additives | Moderate to Good | Generally unreactive towards esters at room temperature.[4][5][6] Reactivity can be enhanced with additives (e.g., Lewis acids) or by using specific solvent systems at higher temperatures.[7][8] This can be a milder and more selective alternative to LiAlH₄. |
Experimental Protocols
Safety Precautions: All reactions involving metal hydrides should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. These reagents are flammable and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from the reduction of a similar ethyl ester derivative and may lead to a mixture of the desired alcohol and dihydropyrimidine byproducts.[1]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ (1.5 to 2.0 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the ester to the LiAlH₄ suspension at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.
-
Filter the solid through a pad of Celite and wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired (2-(Methylthio)pyrimidin-5-yl)methanol.
Caption: Workflow for the LiAlH₄ reduction of this compound.
Protocol 2: Selective Reduction to Aldehyde using Diisobutylaluminum Hydride (DIBAL-H)
This protocol aims for the partial reduction of the ester to the corresponding aldehyde. Careful control of temperature and stoichiometry is essential.[2][3]
Materials:
-
This compound
-
Diisobutylaluminum Hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Dry ice/acetone bath
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene or DCM in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt.
-
Stir the biphasic mixture vigorously until the layers separate clearly.
-
Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude aldehyde.
-
Further purification can be achieved by column chromatography if necessary.
Caption: Logical workflow for the DIBAL-H reduction to the aldehyde.
Protocol 3: Reduction using Sodium Borohydride (NaBH₄) and Methanol
This protocol utilizes a milder reducing agent and may offer better selectivity for the ester reduction over pyrimidine ring reduction, although reaction times may be longer and require heating.[7]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of THF and methanol.
-
Add Sodium Borohydride (3.0-5.0 equivalents) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and slowly add 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.
-
Concentrate the mixture under reduced pressure to remove most of the organic solvents.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The reduction of the ester group in this compound can be successfully achieved using various hydride reagents. The choice of reagent and reaction conditions dictates the outcome and selectivity of the transformation. For complete reduction to the primary alcohol, LiAlH₄ is effective but may lead to side products through ring reduction.[1] NaBH₄ offers a milder alternative, potentially providing higher selectivity with adjusted reaction conditions. For the synthesis of the corresponding aldehyde, DIBAL-H at low temperatures is the reagent of choice.[2][3] Researchers should carefully consider the desired product and the potential for side reactions when selecting a protocol. Optimization of the reported conditions may be necessary to achieve the desired yield and purity for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from Methyl 2-(Methylthio)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(methylthio)pyrimidine-5-carboxylate is a versatile and highly valuable scaffold in medicinal chemistry and drug discovery. The pyrimidine core is a privileged structure found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic placement of the methylthio group at the 2-position and the methyl ester at the 5-position offers multiple avenues for synthetic diversification, making it an ideal starting material for the generation of diverse libraries of bioactive heterocyclic compounds.
The methylthio group serves as an excellent leaving group, readily displaced by a variety of nucleophiles in SNAr reactions. This allows for the introduction of diverse functionalities at the C2 position, a key modification in many kinase and dihydrofolate reductase (DHFR) inhibitors. The methyl ester at the C5 position can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reacted with hydrazine to form hydrazides, which are precursors to various five-membered heterocycles. This multi-faceted reactivity profile enables the construction of complex, fused heterocyclic systems with significant therapeutic potential.
These application notes provide detailed protocols for the synthesis of several classes of bioactive heterocycles from this compound, including potential kinase inhibitors, DHFR inhibitors, and antimicrobial/anti-inflammatory agents.
Key Synthetic Transformations and Bioactive Scaffolds
The primary synthetic strategies for elaborating this compound into more complex, bioactive heterocycles are outlined below.
Nucleophilic Aromatic Substitution (SNAr) at C2
The methylthio group at the C2 position is readily displaced by a variety of nucleophiles, including amines and hydrazines. This reaction is a cornerstone for introducing diversity and is often the first step in the synthesis of many targeted inhibitors.
Functionalization of the C5-Ester
The methyl ester at the C5 position can be converted into other functional groups, such as amides and hydrazides, which can then be used to construct fused heterocyclic rings.
Cyclization Reactions to Form Fused Heterocycles
A variety of cyclization strategies can be employed to construct fused ring systems, such as pyrazolo[3,4-d]pyrimidines, which are known to be potent kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-pyrimidine-5-carboxylate Derivatives (Potential DHFR Inhibitors)
This protocol describes the nucleophilic displacement of the methylthio group with various amines to generate a library of 2-amino-pyrimidine-5-carboxylate derivatives. Many compounds with this scaffold have shown potent inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (0.2 M), add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-amino-pyrimidine-5-carboxylate derivative.
Expected Yields: 60-90%
Protocol 2: Synthesis of 2-Hydrazinyl-pyrimidine-5-carbohydrazide (Precursor for Fused Heterocycles)
This two-step protocol describes the synthesis of a key intermediate, 2-hydrazinyl-pyrimidine-5-carbohydrazide, which can be used to synthesize a variety of fused heterocyclic systems, including pyrazolo[3,4-d]pyrimidines.
Step 1: Synthesis of Methyl 2-hydrazinylpyrimidine-5-carboxylate
Reaction Scheme:
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (0.5 M).
-
Add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
A precipitate will form. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain Methyl 2-hydrazinylpyrimidine-5-carboxylate.
Expected Yield: 85-95%
Step 2: Synthesis of 2-Hydrazinyl-pyrimidine-5-carbohydrazide
Reaction Scheme:
Materials:
-
Methyl 2-hydrazinylpyrimidine-5-carboxylate
-
Hydrazine hydrate
Procedure:
-
Suspend Methyl 2-hydrazinylpyrimidine-5-carboxylate (1.0 eq) in an excess of hydrazine hydrate (10-15 eq).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-Hydrazinyl-pyrimidine-5-carbohydrazide.
Expected Yield: 70-85%
Protocol 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives (Potential Kinase Inhibitors)
This protocol outlines the synthesis of a pyrazolo[3,4-d]pyrimidine core structure, a scaffold found in numerous kinase inhibitors, starting from the 2-hydrazinyl-pyrimidine-5-carbohydrazide intermediate.
Reaction Scheme:
Materials:
-
2-Hydrazinyl-pyrimidine-5-carbohydrazide
-
Triethyl orthoformate or other orthoesters
-
Acetic acid (catalyst)
Procedure:
-
A mixture of 2-Hydrazinyl-pyrimidine-5-carbohydrazide (1.0 eq) and an excess of triethyl orthoformate (10-20 eq) is heated at reflux in the presence of a catalytic amount of acetic acid for 6-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess orthoester under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried to give the pyrazolo[3,4-d]pyrimidinone derivative.
Expected Yield: 50-70%
Data Presentation
The following tables summarize representative quantitative data for bioactive heterocycles synthesized from pyrimidine precursors.
Table 1: Bioactivity of 2-Amino-pyrimidine Derivatives as DHFR Inhibitors
| Compound | R-group at C2 | Target Organism | IC₅₀ (µM) | Reference |
| 1 | 4-chlorophenyl | Escherichia coli | 0.8 | Fictional Example |
| 2 | 3,4-dimethoxyphenyl | Staphylococcus aureus | 1.2 | Fictional Example |
| 3 | 2-pyridyl | Candida albicans | 2.5 | Fictional Example |
| 4 | Benzyl | Plasmodium falciparum | 0.5 | Fictional Example |
| 5 | Morpholino | Human | 5.1 | Fictional Example |
Table 2: Bioactivity of Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound | R¹-group | R²-group | Target Kinase | IC₅₀ (nM) | Reference |
| 6 | H | Phenyl | CDK2 | 15 | Fictional Example |
| 7 | Methyl | 4-fluorophenyl | PI3Kα | 22 | Fictional Example |
| 8 | H | 3-pyridyl | Akt | 35 | Fictional Example |
| 9 | Ethyl | Cyclohexyl | mTOR | 18 | Fictional Example |
| 10 | H | Thienyl | CDK4 | 28 | Fictional Example |
Table 3: Antimicrobial Activity of Substituted Pyrimidines
| Compound | Substituent at C2 | Substituent at C5 | Organism | MIC (µg/mL) | Reference |
| 11 | -NH-benzyl | -CONH-phenyl | E. coli | 16 | Fictional Example |
| 12 | -S-ethyl | -COOH | S. aureus | 8 | Fictional Example |
| 13 | -NH-morpholino | -COOCH₃ | P. aeruginosa | 32 | Fictional Example |
| 14 | -Hydrazinyl | -CONHNH₂ | C. albicans | 16 | Fictional Example |
| 15 | -NH-cyclopropyl | -CONH-benzyl | M. tuberculosis | 4 | Fictional Example |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Application Notes and Protocols: Synthesis and Biological Relevance of Pyrimido[4,5-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between Methyl 2-(Methylthio)pyrimidine-5-carboxylate and various guanidine derivatives represents a robust and versatile method for the synthesis of the pyrimido[4,5-d]pyrimidine scaffold. This fused heterocyclic system is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. Compounds bearing this core structure have demonstrated potential as anti-tumor agents, neuroprotective compounds, and anti-tubercular agents.
This document provides detailed application notes on the synthesis of these compounds, a comprehensive experimental protocol, and an overview of their biological applications, with a focus on their role as Cyclin-Dependent Kinase 2 (CDK2) inhibitors in cancer therapy.
Chemical Reaction Overview
The core reaction is a cyclocondensation process. Guanidine, or a substituted derivative, acts as a binucleophilic reagent. The reaction proceeds via an initial nucleophilic attack by one of the amino groups of guanidine on the pyrimidine ring, leading to the displacement of the methylthio group, which serves as a leaving group. This is followed by an intramolecular cyclization, where the second amino group of the guanidine moiety attacks the carbonyl carbon of the ester group, leading to the formation of the second pyrimidine ring of the fused system.
The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of pyrimido[4,5-d]pyrimidines.
Quantitative Data Summary
The synthesis of various substituted pyrimido[4,5-d]pyrimidines has been reported with moderate to good yields. The specific yield is dependent on the nature of the substituents on the guanidine derivative and the reaction conditions employed. Below is a summary of reported yields for analogous syntheses.
| Product Derivative Class | Starting Materials | Typical Yield (%) | Reference |
| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | 4-amino-2,6-dialkylpyrimidine-5-carbonitriles, anilines | 16 - 57 | [1] |
| 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines | 6-Amino-2-thiouracil, aldehydes, thiourea | Not specified | [2][3] |
| Pyrrole–aminopyrimidine ensembles | Acylethynylpyrroles, guanidine nitrate | up to 91 | [4] |
| 2,4-diamino-5-aryl-6-substituted pyrimidines | 2,4-diamino-5-iodo-6-substituted pyrimidines, phenylboronic acids | 70 - 92 | [5] |
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of a 2,4-diaminopyrimido[4,5-d]pyrimidin-7(8H)-one, based on established methodologies for similar cyclocondensation reactions. Researchers should note that optimization of reaction time, temperature, and base may be necessary for specific guanidine derivatives.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous Ethanol (or other suitable high-boiling point solvent like DMF)
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is charged with anhydrous ethanol.
-
Base and Guanidine Addition: Sodium ethoxide (2.5 eq) is carefully added to the ethanol under an inert atmosphere. The mixture is stirred until the sodium ethoxide is completely dissolved. Guanidine hydrochloride (1.2 eq) is then added, and the mixture is stirred for 15-20 minutes at room temperature to liberate the free guanidine base.
-
Substrate Addition: this compound (1.0 eq) is added to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux (the temperature will depend on the solvent used, typically around 80°C for ethanol).
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is neutralized with a dilute aqueous acid solution (e.g., 1M HCl) to a pH of ~7.
-
The resulting precipitate is collected by vacuum filtration.
-
The solid is washed with cold water and then with a small amount of cold ethanol.
-
-
Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Application Notes: Biological Activity as CDK2 Inhibitors
A significant application for the synthesized pyrimido[4,5-d]pyrimidine derivatives is in the field of oncology, specifically as inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[2][3].
Mechanism of Action: CDK2 is a key enzyme that, in complex with Cyclin E and Cyclin A, regulates the cell's transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle. In many cancer types, the regulation of CDK2 is aberrant, leading to uncontrolled cell proliferation.
The pyrimido[4,5-d]pyrimidine scaffold can act as a competitive inhibitor at the ATP-binding site of CDK2. By occupying this site, the inhibitor prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb).
Signaling Pathway: The following diagram illustrates the CDK2/pRb signaling pathway and the point of inhibition by pyrimido[4,5-d]pyrimidine derivatives.
Caption: CDK2/pRb signaling pathway and inhibition by pyrimido[4,5-d]pyrimidines.
Workflow for Drug Discovery: The following workflow outlines the general steps for identifying and developing pyrimido[4,5-d]pyrimidine derivatives as potential drug candidates.
Caption: Drug discovery workflow for pyrimido[4,5-d]pyrimidine-based inhibitors.
Conclusion
The synthesis of pyrimido[4,5-d]pyrimidines via the reaction of this compound with guanidine derivatives is a valuable route to a class of compounds with significant therapeutic potential. The provided protocols and application notes serve as a guide for researchers in the synthesis, characterization, and biological evaluation of these promising molecules, particularly in the context of developing novel anti-cancer therapies targeting the cell cycle.
References
- 1. CYCLIN DEPENDENT KINASE 2 AND THE REGULATION OF HUMAN PROGESTERONE RECEPTOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Regulation of the Cell Cycle | Oncohema Key [oncohemakey.com]
- 5. Cdk2-dependent phosphorylation and functional inactivation of the pRB-related p130 protein in pRB(-), p16INK4A(+) tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methyl 2-(Methylthio)pyrimidine-5-carboxylate Reactions
Welcome to the technical support center for Methyl 2-(Methylthio)pyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and subsequent reactions of this compound.
Issue 1: Synthesis of this compound results in low yield or unexpected isomers.
-
Question: I am synthesizing this compound and observing a low yield of my desired product, along with some inseparable isomers. What could be the cause?
-
Answer: The synthesis of pyrimidine derivatives, particularly via multicomponent reactions like the Biginelli reaction, can sometimes lead to the formation of tautomeric isomers. For instance, the cyclocondensation reaction of S-methylisothiourea with β-oxoesters can produce a mixture of 1,4-dihydro and 1,6-dihydro tautomers, which can be difficult to separate.[1] To improve the yield of the desired product, it is crucial to carefully control the reaction conditions and purification process. A well-established method for synthesizing 2-substituted pyrimidine-5-carboxylic esters, including the title compound, involves the reaction of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This method is reported to give moderate to excellent yields.[2][3][4]
Troubleshooting Workflow for Synthesis Issues
Caption: A logical workflow for troubleshooting low yields and isomer formation during the synthesis of this compound.
Issue 2: Unexpected displacement of the 2-(methylthio) group during nucleophilic substitution reactions.
-
Question: I am trying to perform a nucleophilic substitution at another position on the pyrimidine ring (e.g., at a halogen-substituted C4 position), but I am observing a significant amount of a byproduct where the 2-(methylthio) group has been displaced. Why is this happening?
-
Answer: The 2-(methylthio) group on the pyrimidine ring is a good leaving group, particularly when the ring is activated by electron-withdrawing groups. Its lability can lead to its displacement by nucleophiles, competing with the substitution at other positions. For instance, in reactions with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, treatment with sodium cyanide was found to displace the 2-methylthio group to form ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate, instead of the expected 4-cyano product.[5] Similarly, using an excess of a strong nucleophile like sodium methoxide can lead to the displacement of both the chloro and the methylthio groups.[5]
Troubleshooting Guide for Nucleophilic Substitution
| Problem | Potential Cause | Recommended Solution |
| Displacement of 2-(methylthio) group | The 2-(methylthio) group is acting as a leaving group. | - Use a milder nucleophile or less forcing reaction conditions (e.g., lower temperature).- If applicable, use a stoichiometric amount of the nucleophile.- Protect the 2-position if the methylthio group is not the intended leaving group. |
| Formation of di-substituted product | Excess nucleophile is present, leading to multiple substitutions. | - Carefully control the stoichiometry of the nucleophile.- Add the nucleophile slowly to the reaction mixture. |
| Low reaction conversion | Insufficient activation of the pyrimidine ring or weak nucleophile. | - Consider oxidizing the methylthio group to a methylsulfoxide or methylsulfone to increase its leaving group ability if it is the target of substitution. |
Issue 3: Oxidation of the 2-(methylthio) group.
-
Question: My reaction mixture shows the presence of species with a higher molecular weight, and the NMR spectrum indicates a change in the chemical shift of the methyl group protons. What could be the side product?
-
Answer: The methylthio group is susceptible to oxidation, which can occur if oxidizing agents are present, even unintentionally (e.g., exposure to air over long periods under certain conditions). Common oxidation products are the corresponding methylsulfoxide and methylsulfone. These can be formed using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This oxidation can be a desired transformation to enhance the leaving group ability of the 2-substituent, but an unwanted side reaction if the methylthio group is to be retained.
Logical Diagram for Oxidation Side Products
Caption: Potential oxidation pathway of the 2-(methylthio) group leading to sulfoxide and sulfone side products.
Issue 4: Unintended hydrolysis of the methyl ester.
-
Question: I am running a reaction under basic or acidic conditions and I am isolating a product that is more polar and has a different solubility profile. What might have happened?
-
Answer: The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This is a common transformation but can be an undesired side reaction. For example, using a base like lithium hydroxide in water is an efficient method for this hydrolysis. If your reaction conditions involve aqueous acidic or basic solutions, especially with heating, hydrolysis of the ester is a likely side reaction.
Quantitative Data on Side Product Formation
While specific yields for side products in reactions of this compound are not extensively reported and are highly dependent on reaction conditions, the following table summarizes qualitative and semi-quantitative observations from related compounds in the literature.
| Reaction Type | Intended Product | Potential Side Product | Conditions Favoring Side Product | Reference |
| Nucleophilic Substitution | 4-substituted-2-(methylthio)pyrimidine | 2,4-disubstituted pyrimidine | Excess nucleophile, elevated temperatures. | [5] |
| Nucleophilic Substitution | 4-cyano-2-(methylthio)pyrimidine | 2,4-bis(methylthio)pyrimidine | Use of cyanide nucleophiles. | [5] |
| Oxidation | 2-(methylthio)pyrimidine derivative | 2-(methylsulfinyl/sulfonyl)pyrimidine | Presence of oxidizing agents (m-CPBA, H₂O₂). | |
| General Reactions | Ester-containing pyrimidine | Carboxylic acid pyrimidine | Aqueous acidic or basic conditions, heat. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters by Zhichkin et al., 2002.[2][3]
Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.
Step 2: Synthesis of this compound
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add S-methylisothiourea sulfate (0.55 eq, as it is a salt) and a suitable base (e.g., potassium carbonate, 2.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure this compound.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
This technical support center provides a foundational guide to understanding and troubleshooting common side reactions involving this compound. For more detailed information, always refer to the primary literature and consider the specific context of your reaction.
References
- 1. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cyclocondensation of Pyrimidine Esters
Welcome to the technical support center for the synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of reaction conditions for the cyclocondensation of pyrimidine esters.
Troubleshooting Guides
This section addresses specific issues that may arise during the cyclocondensation of pyrimidine esters, providing potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Symptoms:
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a large amount of unreacted starting materials.[1]
-
Formation of a complex mixture of unidentifiable products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Catalyst | The choice and amount of catalyst are critical. For reactions like the Biginelli condensation, while strong Brønsted acids (e.g., HCl) are traditional, they can lead to side reactions.[1][2] Consider screening Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates for improved yields.[1][3] Ensure the catalyst loading is optimized, as too much or too little can be detrimental.[3] |
| Inefficient Reaction Conditions | Temperature and reaction time are key parameters. If the reaction is sluggish at room temperature, a moderate increase in temperature may be necessary to overcome the activation energy.[1][4] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[5][6] Monitor the reaction progress by TLC to determine the optimal duration.[4] |
| Poor Solvent Choice | The solvent polarity can greatly influence the reaction rate and yield.[1] Protic and polar aprotic solvents generally perform well.[7] Experiment with different solvents such as ethanol, methanol, acetonitrile, or even solvent-free conditions to find the optimal medium for your specific substrates.[1][7] Ensure solvents are anhydrous, especially for reactions sensitive to moisture like the Pinner synthesis.[7] |
| Impure Reagents | Impurities in starting materials can inhibit the reaction or lead to unwanted side reactions.[1][3] Ensure high purity of the pyrimidine ester, amidine/guanidine, and any other reactants. |
| Steric Hindrance | Bulky substituents on the reactants may slow down the reaction.[1] In such cases, longer reaction times, higher temperatures, or a more active catalyst may be required. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Isolation of the desired product is difficult due to the presence of major impurities.
-
Characterization (e.g., NMR) of the crude product shows a mixture of compounds.
Common Byproducts and Their Mitigation:
| Byproduct | Identification & Prevention |
| Knoevenagel Condensation Product | This can be a major side reaction in Biginelli-type condensations, arising from the reaction between the aldehyde and the β-ketoester.[7][8] To suppress this, consider optimizing the catalyst and reaction temperature.[8] |
| Hantzsch-type Dihydropyridines | The appearance of a strong yellow fluorescence can indicate the formation of a Hantzsch-type 1,4-dihydropyridine.[4][8] This is more common at higher temperatures where urea may decompose to ammonia.[4] Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[4] |
| Uncyclized Intermediate | Failure of the intermediate to cyclize can be due to insufficient activation of the carbonyl group or steric hindrance.[4][7] Increasing the concentration or strength of the acid catalyst, or raising the reaction temperature, can promote the final cyclization-dehydration step.[7] |
| Hydrolysis Products | In reactions like the Pinner synthesis, the presence of water can lead to hydrolysis of the imidate salt intermediate, forming esters as byproducts.[7] It is critical to maintain strictly anhydrous conditions by using freshly distilled, dry solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7][8] |
| N-Acylureas | These byproducts can form in the Biginelli reaction from a competing reaction between the β-ketoester and urea, complicating purification.[8] They can be identified by their characteristic NMR and mass spectrometry signals. Careful control of reactant stoichiometry and catalyst choice can help suppress their formation.[8] |
// Define nodes start [label="Starting Materials\n(Pyrimidine Ester, Amidine/Guanidine)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Open-Chain Intermediate", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Desired Pyrimidine Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; side_reaction1 [label="Side Reaction 1:\nKnoevenagel Condensation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style="rounded,filled"]; side_product1 [label="Knoevenagel Adduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style="rounded,filled"]; side_reaction2 [label="Side Reaction 2:\nHydrolysis", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style="rounded,filled"]; side_product2 [label="Ester Byproduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style="rounded,filled"];
// Define edges start -> intermediate [label="Initial Condensation"]; intermediate -> product [label="Cyclization\n(Desired Pathway)"]; start -> side_reaction1 [label="Competing Reaction"]; side_reaction1 -> side_product1; intermediate -> side_reaction2 [label="If water is present"]; side_reaction2 -> side_product2; } caption { label = "Logical relationship between desired reaction and common side reactions."; fontsize = 12; fontname = "Arial"; }
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a Pinner pyrimidine synthesis? A1: The Pinner synthesis is highly sensitive to reaction conditions. The most critical parameters are:
-
Anhydrous Conditions: The imidate salt intermediate is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[7] Use freshly distilled, anhydrous solvents, dry all glassware, and run the reaction under an inert atmosphere.[7]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition.[7]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[7]
-
Amidine Quality: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine before use to avoid degradation and moisture absorption.[4][7]
Q2: Can ultrasound or microwave irradiation improve my reaction? A2: Yes, both techniques can be highly effective. Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to good to excellent yields.[9] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields, providing an environmentally benign approach by sometimes allowing for solvent-free conditions.[6][10]
Q3: My crude product is difficult to purify. What are some common purification strategies? A3: Purification of pyrimidine derivatives can be challenging due to the presence of polar byproducts. Common strategies include:
-
Recrystallization: This is often an effective method for removing impurities, especially N-acylurea byproducts from a Biginelli reaction.[8]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying crude products.[7] The appropriate eluent system will depend on the polarity of your compound.
-
Acid-Base Extraction: If your product or impurities have acidic or basic functionalities, a liquid-liquid extraction with an acidic or basic aqueous solution can be an effective purification step.
Q4: How does the choice of base affect the cyclocondensation reaction? A4: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[8] In base-catalyzed reactions, the base promotes the formation of the enolate from the β-ketoester and facilitates the final cyclization step.[9] Using a strong base like sodium ethoxide is common, but the optimal base may vary depending on the specific substrates.[8] Some studies have found that inorganic bases like KOtBu can give the highest yields.[11]
Q5: I am using a substituted guanidine in my reaction. Are there any specific considerations? A5: Yes. Guanidines are strong bases and highly nucleophilic. When reacting with pyrimidine esters or other bis-electrophiles, they can lead to the formation of various fused heterocyclic systems.[12] The reaction pathway can be influenced by the substitution pattern on the guanidine. It is important to carefully control the reaction conditions to favor the desired cyclocondensation product.
Data on Reaction Conditions
The following tables summarize quantitative data from various studies on pyrimidine synthesis, highlighting the impact of different catalysts and solvents on reaction outcomes.
Table 1: Effect of Solvent on the Biginelli Reaction
| Entry | Solvent | Time | Yield (%) | Reference |
| 1 | Ethanol | 35 min | 95 | [7] |
| 2 | Methanol | 35 min | 82 | [7] |
| 3 | Acetonitrile | 35 min | 60 | [7] |
| Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) at room temperature or slightly elevated temperatures.[7] |
Table 2: Comparison of Catalysts for the Biginelli Reaction
| Entry | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | None | 48 | 20 | [5] |
| 2 | HCl | 48 | 50 | [5] |
| 3 | Sulfated Zirconia | 2-4 | 85-95 | [8] |
| 4 | Strontium Chloride Hexahydrate | - | Moderate to Good | [13] |
| Conditions: Varies by study, but typically involves the condensation of an aldehyde, a β-ketoester, and urea/thiourea. |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the one-pot, three-component synthesis of dihydropyrimidinones (DHPMs).
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea or thiourea (15 mmol)[1]
-
Catalyst (e.g., Lewis acid, 1 mol%)[1]
-
Solvent (e.g., Ethanol, 20 mL)[1]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde, β-ketoester, and urea/thiourea.[1]
-
Add the solvent and the catalyst.[1]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.[1]
-
If no precipitate forms, neutralize the mixture if necessary, and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).[7][8]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol outlines the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, emphasizing the need for anhydrous conditions.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)[8]
-
Amidine hydrochloride (10 mmol)[8]
-
Base (e.g., sodium ethoxide) (10 mmol)[8]
-
Anhydrous ethanol[8]
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound in anhydrous ethanol.[8]
-
Add the amidine hydrochloride to the solution.[8]
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol) dropwise to the stirred mixture.[8]
-
After the addition is complete, heat the reaction mixture to reflux.[8]
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[8]
-
After the reaction is complete, cool the mixture to room temperature.[8]
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[8]
-
Remove the solvent under reduced pressure.[8]
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
troubleshooting low yield in Biginelli reaction with thio-substituted pyrimidines
Welcome to the technical support center for the Biginelli reaction, with a special focus on the synthesis of thio-substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help optimize your synthetic protocols and resolve common issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield in my Biginelli reaction using thiourea. What are the most common reasons for this?
A1: Low yields in the Biginelli reaction with thiourea can stem from several factors. The most common culprits include suboptimal reaction conditions, inefficient catalysis, and the purity of your starting materials. Specifically, consider the following:
-
Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products. While higher temperatures can sometimes increase the reaction rate, they may also lead to the decomposition of reactants or products.
-
Choice of Catalyst: The selection of a catalyst is critical. Traditional Brønsted acids like HCl can be effective, but Lewis acids or heterogeneous catalysts often provide better yields and milder reaction conditions. The catalyst's activity is crucial; an inactive or insufficient amount of catalyst will result in poor conversion.[1]
-
Solvent Effects: The polarity of the solvent plays a key role. Polar solvents are generally preferred as they can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.[1]
-
Purity of Reagents: Impurities in the aldehyde, β-ketoester, or thiourea can inhibit the reaction or lead to the formation of unwanted byproducts. Always ensure high purity of your starting materials.
Q2: I see a significant amount of unreacted starting materials in my TLC analysis. How can I drive the reaction to completion?
A2: Unreacted starting materials are a clear indication of incomplete conversion. To address this, you can try the following troubleshooting steps:
-
Increase Catalyst Loading: Your catalyst may be deactivated or present in an insufficient amount. Consider increasing the catalyst concentration or adding a fresh batch of a more active catalyst.
-
Elevate the Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the temperature while monitoring the reaction progress by TLC to avoid potential degradation.
-
Extend the Reaction Time: Some Biginelli reactions, especially with sterically hindered substrates, can be slow and may require longer reaction times for completion.
-
Change the Solvent: If reactant solubility is an issue, switching to a more suitable solvent could improve the reaction rate. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can be beneficial.[1]
Q3: My reaction has produced an unexpected, highly colored byproduct. What could this be and how can I prevent its formation?
A3: A common colored byproduct in Biginelli-type reactions is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde, competing with the desired Biginelli pathway. To minimize the formation of this byproduct:
-
Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.
-
Optimize Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the desired reaction over the side reaction.
Another possibility is the polymerization of the aldehyde, particularly under acidic conditions. This can be mitigated by using a milder catalyst or by adding the aldehyde slowly to the reaction mixture.
Troubleshooting Guides
Low Yield Troubleshooting
If you are experiencing low yields, use the following guide to diagnose and resolve the issue.
Symptom: Low yield of the desired thio-substituted pyrimidine.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inefficient Catalyst | Screen different Brønsted or Lewis acid catalysts. Optimize the catalyst loading (typically 5-20 mol%). Consider using a heterogeneous catalyst for easier separation and potential reuse. |
| Suboptimal Temperature | Optimize the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and adjust based on reaction monitoring (TLC). |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, THF). Consider solvent-free conditions, which can sometimes lead to higher yields and shorter reaction times. |
| Impure Reactants | Ensure the purity of the aldehyde, β-ketoester, and thiourea. Purify starting materials if necessary. |
| Side Reaction Formation | If Hantzsch dihydropyridine formation is suspected, lower the reaction temperature. If aldehyde polymerization is an issue, use a milder catalyst or slow addition of the aldehyde. |
| Steric Hindrance | For sterically hindered substrates, consider using a more active catalyst, higher temperatures, or longer reaction times. |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 18 | 40-60 | Classical Method |
| Bi(NO₃)₃·5H₂O | Acetonitrile | Reflux | 2.5 | 92 | [1] |
| PPh₃ | Solvent-free | 100 | 1 | 90 | [1] |
| B(C₆F₅)₃ | Ethanol | Reflux | 4 | 95 | [2] |
| Dicalcium Phosphate | Ethanol | Reflux | 0.6 | 94 | [3] |
| Ammonium Dihydrogen Phosphate | Solvent-free | 100 | 2 | 91 | [4] |
Table 2: Effect of Solvent on the Yield of Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Catalyzed by Bismuth Nitrate
| Solvent | Dielectric Constant | Time (h) | Yield (%) |
| Dioxane | 2.2 | 4 | 45 |
| THF | 7.5 | 4 | 60 |
| CH₂Cl₂ | 9.1 | 3.5 | 75 |
| Acetone | 21 | 3 | 80 |
| Ethanol | 24 | 3 | 85 |
| Acetonitrile | 38 | 2.5 | 92 |
| DMF | 38 | 2.5 | 90 |
| No Solvent | - | 1 | 88 |
| Data adapted from a study by Shaabani et al., demonstrating the influence of solvent polarity on reaction yield. |
Experimental Protocols
General Protocol for the Synthesis of Thio-substituted Pyrimidines using B(C₆F₅)₃ as a Catalyst
This protocol is adapted from a procedure described by Kumar et al.[2]
Materials:
-
Substituted aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Thiourea (1.5 mmol)
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (1 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add the substituted aldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and ethanol (10 mL).
-
Add B(C₆F₅)₃ (1 mol%) to the mixture.
-
Reflux the reaction mixture for the appropriate time (typically 3-5 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Treat the resulting residue with ice-cold water.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure thio-substituted pyrimidine.[2]
Detailed Work-up and Purification Protocol
The following is a general procedure for the work-up and purification of thio-substituted pyrimidines from a Biginelli reaction.
-
Cooling and Precipitation: After the reaction is complete, cool the reaction mixture to room temperature. Often, the product will begin to precipitate. Placing the flask in an ice bath can further encourage precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filtered solid sequentially with cold water and then with a small amount of cold ethanol or ether. This helps to remove unreacted starting materials and soluble impurities.[5]
-
Drying: Dry the solid product thoroughly. This can be done by air drying or in a vacuum oven at a moderate temperature.
-
Recrystallization (if necessary): For higher purity, recrystallize the crude product. A common solvent for recrystallization is ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
Visualizations
Caption: Troubleshooting decision tree for low yield in Biginelli reactions.
Caption: Competing pathways in the Biginelli reaction.
References
Technical Support Center: Managing Methylthio Group Reactivity in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing and troubleshooting common side reactions of the methylthio (-SMe) group during chemical synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Oxidation of the Methylthio Group
Question: My reaction is producing a mixture of the desired product, the corresponding sulfoxide, and sulfone. How can I selectively obtain my target compound without oxidation of the methylthio group?
Answer: The methylthio group is susceptible to oxidation, readily forming the corresponding sulfoxide (R-S(O)-CH₃) and, under harsher conditions, the sulfone (R-S(O)₂-CH₃). To prevent this, consider the following strategies:
-
Choice of Oxidant: Avoid strong oxidizing agents. If oxidation is necessary elsewhere in the molecule, select a milder reagent.
-
Reaction Conditions: Oxidation is often highly sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly improve selectivity.[1]
-
Stoichiometry: Carefully control the stoichiometry of the oxidant. Use of a minimal excess or even sub-stoichiometric amounts can prevent unwanted oxidation of the methylthio group.[1]
-
Protecting Groups: In cases where the methylthio group's presence is incompatible with the required reaction conditions, consider temporarily converting it to a more stable functionality if a suitable protection-deprotection strategy is available.
Question: I want to selectively oxidize the methylthio group to a sulfoxide without forming the sulfone. How can I achieve this?
Answer: Selective oxidation to the sulfoxide is a common transformation and can be achieved with high yields by carefully selecting the oxidant and controlling the reaction conditions. Over-oxidation to the sulfone can be minimized by:
-
Controlled Stoichiometry: Use of approximately one equivalent of the oxidizing agent is crucial.
-
Mild Oxidizing Agents: Reagents like hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄), or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.[2][3]
-
Low Temperature: Performing the oxidation at low temperatures (e.g., 0 °C to room temperature) slows down the rate of the second oxidation to the sulfone.
Issue 2: S-Alkylation of the Methylthio Group
Question: I am observing the formation of a sulfonium salt as a byproduct in my reaction. How can I prevent this unwanted S-alkylation?
Answer: The sulfur atom of a methylthio group is nucleophilic and can react with electrophiles, such as alkyl halides, to form a sulfonium salt ([R-S(CH₃)-R']⁺X⁻).[4] To prevent this side reaction:
-
Protect the Thioether: If the synthesis allows, you can protect the thioether. For instance, a benzyl thioether can be used, which can later be deprotected.[1][5]
-
Choice of Base and Solvent: The choice of base and solvent can influence the nucleophilicity of the thioether. In some cases, using a bulkier base or a less polar solvent can disfavor S-alkylation.
-
Order of Steps: If possible, consider altering the synthetic route to introduce the methylthio group after steps involving potent electrophiles.
Frequently Asked Questions (FAQs)
Q1: Is the methylthio group stable to acidic and basic conditions?
A1: The methylthio group is generally stable to a wide range of acidic and basic conditions. For instance, it is stable to trifluoroacetic acid (TFA), which is commonly used in peptide synthesis for the cleavage of protecting groups.[6][7] It is also generally stable to many basic conditions. However, very strong bases like organolithium reagents (e.g., n-butyllithium) can deprotonate the methyl group or the alpha-position, leading to undesired reactions.[8]
Q2: Can I use Grignard or organolithium reagents in the presence of a methylthio group?
A2: Caution is advised when using organometallic reagents like Grignard or organolithium reagents. While some reactions are possible, the nucleophilic sulfur can potentially interact with the metal center, and strong organolithium bases can deprotonate the methyl group, leading to side reactions.[8][9] The compatibility will depend on the specific reagent, substrate, and reaction conditions. It is recommended to perform a small-scale test reaction to check for compatibility.
Q3: Are there any protecting groups specifically for the methylthio group?
A3: Direct protection of a simple methylthio group is not a common strategy. It is more typical to control reaction conditions to prevent side reactions. However, the concept of protecting a thiol as a thioether (e.g., a benzyl or tert-butyl thioether) is well-established.[1][10] These protecting groups can be removed under specific conditions to regenerate the thiol. If the methylthio group itself is part of a larger, more complex molecule where its reactivity is problematic, a synthetic strategy that installs the methylthio group at a later stage might be more practical.
Q4: How can I remove a methylthio group?
A4: Removal of a methylthio group to yield a thiol is a dealkylation reaction. This can be challenging. For S-benzyl groups, deprotection is often achieved by hydrogenolysis or using strong acids.[5][9] For S-tert-butyl groups, cleavage can be performed using strong acids or with reagents like mercury(II) acetate.[10]
Data Presentation
The following tables summarize quantitative data for common reactions involving the methylthio group.
Table 1: Selective Oxidation of Thioethers to Sulfoxides
| Substrate | Oxidizing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) of Sulfoxide | Citation(s) |
| Thioanisole | H₂O₂ (1.1) | Methanol | Room Temp | 2 | 95 | [11] |
| Methyl Phenyl Sulfide | m-CPBA (1.0) | CH₂Cl₂ | 0 | 0.5 | >98 | [3] |
| Dibenzyl Sulfide | NaIO₄ (1.0) | Methanol/H₂O | 0 | 1 | 92 | [2] |
| tert-Butyl Methyl Thioether | H₂O₂ | TS-1 Zeolite | Room Temp | - | Major Product | [12] |
Table 2: Conditions for S-Alkylation of Thioethers
| Thioether | Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Citation(s) |
| Thiophenol | Benzyl Bromide | K₂CO₃ | DMF | Room Temp | Benzyl Phenyl Sulfide | [13] |
| Cysteine derivative | Thianthenium salt | - | Flow reactor | Room Temp | S-alkylated cysteine | [14] |
| Thiol | Alkyl Halide | Strong Base | THF | - | Sulfide | [15] |
Experimental Protocols
Protocol 1: Selective Oxidation of a Thioether to a Sulfoxide using Hydrogen Peroxide[11]
Materials:
-
Sulfide (1.0 mmol)
-
30% Hydrogen Peroxide (1.1 mmol)
-
Methanol (5 mL)
Procedure:
-
Dissolve the sulfide in methanol in a round-bottom flask.
-
Slowly add the 30% hydrogen peroxide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfoxide.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Deprotection of a Benzyl Thioether[5]
Materials:
-
Benzyl thioether (1.0 mmol)
-
Dibutylmagnesium (2.0 mmol)
-
Titanocene dichloride (0.1 mmol)
-
Anhydrous THF
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the benzyl thioether in anhydrous THF.
-
Add the catalytic amount of titanocene dichloride to the solution.
-
Slowly add the dibutylmagnesium solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting thiol as required.
Mandatory Visualization
Caption: Troubleshooting workflow for unwanted oxidation of a methylthio group.
Caption: Concerted mechanism for the oxidation of a sulfide to a sulfoxide using m-CPBA.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 3. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. mdpi.com [mdpi.com]
- 12. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Methyl 2-(Methylthio)pyrimidine-5-carboxylate Scale-Up Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 2-(Methylthio)pyrimidine-5-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. Ensure the S-methylisothiourea salt is fully dissolved before proceeding. |
| Degradation of starting materials or product | Ensure all reagents and solvents are anhydrous. Use a nitrogen or argon atmosphere to prevent moisture contamination. Avoid excessive heating. | |
| Inefficient purification | Optimize the crystallization solvent system. Consider a solvent/anti-solvent approach. Use of seed crystals can improve crystallization efficiency.[1] | |
| Impurity Formation | Side reactions | Maintain strict temperature control, especially during the addition of reagents. Ensure efficient stirring to prevent localized overheating. |
| Contaminated starting materials | Use high-purity starting materials. Analyze raw materials for potential impurities that could interfere with the reaction. | |
| Product degradation during workup | Minimize the time the product is in acidic or basic aqueous solutions during extraction. Use a saturated sodium bicarbonate solution for quenching and brine washes to remove water-soluble impurities. | |
| Poor Crystallization / Oiling Out | Solution is not supersaturated | Concentrate the solution by removing some of the solvent before cooling. |
| Inappropriate solvent | The compound may be too soluble in the chosen solvent. Experiment with different solvents or solvent mixtures. A common technique is to dissolve the crude product in a good solvent and then add an anti-solvent to induce precipitation. | |
| Cooling too rapidly | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Presence of impurities | Purify the crude product by flash chromatography before crystallization if significant impurities are present. | |
| Exothermic Reaction / Runaway | Rapid addition of reagents | Add reagents, especially those that can initiate a strong exothermic reaction, in a controlled, dropwise manner. For larger scale, consider using a syringe pump for precise control over the addition rate. |
| Insufficient cooling | Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating chiller). Monitor the internal temperature of the reaction closely. | |
| High concentration of reactants | Dilute the reaction mixture with an appropriate solvent to increase the thermal mass and help dissipate heat. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A widely recognized and efficient method involves the condensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with S-methylisothiourea hemisulfate salt.[1] This method is advantageous as it is high-yielding and avoids substitution at the 4-position of the pyrimidine ring.[1]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: The most critical parameters are:
-
Temperature Control: The reaction can be exothermic. Maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.
-
Rate of Addition: Controlled addition of reagents is essential to manage the reaction exotherm and maintain a safe process.
-
Agitation: Efficient stirring is necessary to ensure homogeneity and prevent localized concentration and temperature gradients.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is recommended to prevent the introduction of moisture, which can lead to hydrolysis of intermediates and the final product.
Q3: What are the expected impurities in the synthesis of this compound?
A3: Potential impurities could include unreacted starting materials, by-products from side reactions (such as hydrolysis of the ester or oxidation of the methylthio group), and residual solvents. It is important to characterize the impurity profile using techniques like HPLC and LC-MS to develop an effective purification strategy.
Q4: How can I best purify this compound on a large scale?
A4: Crystallization is the most common method for large-scale purification. Key steps include selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent/anti-solvent system can also be effective. For challenging purifications, column chromatography with silica gel can be employed, although this may be less economical at a very large scale.
Q5: What are the key safety considerations for the scale-up of this process?
A5: The primary safety concerns are the potential for an exothermic reaction and the handling of flammable solvents. A thorough risk assessment should be conducted before scaling up. Ensure that the reactor is properly equipped for temperature control and that appropriate personal protective equipment is used.
Experimental Protocols
Protocol 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
This protocol is based on a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1][2]
Materials:
-
Methyl 3,3-dimethoxypropionate
-
Methyl formate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether
Procedure:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[2]
-
Stir the reaction mixture at room temperature for 12-16 hours.[2]
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.[2]
Protocol 2: Synthesis of this compound
This protocol is an adaptation of the general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1][2]
Materials:
-
Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (from Protocol 1)
-
S-methylisothiourea hemisulfate salt
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add S-methylisothiourea hemisulfate salt (1.1 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[2]
-
Extract the aqueous layer with ethyl acetate (3x).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by crystallization or flash column chromatography on silica gel to yield the pure this compound.[2]
Data Presentation
The following table presents illustrative data for the scale-up synthesis of this compound. Please note that these are example values and actual results may vary depending on the specific reaction conditions and equipment used.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Batch Size | 10 g | 1 kg | 50 kg |
| Reaction Time | 12-16 h | 16-24 h | 24-36 h |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity (by HPLC) | >98% | >98% | >99% |
| Key Impurity 1 | <0.5% | <0.5% | <0.2% |
| Key Impurity 2 | <0.3% | <0.4% | <0.15% |
Visualizations
Experimental Workflow
References
Technical Support Center: Catalyst Selection for Reactions Involving Methyl 2-(Methylthio)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(methylthio)pyrimidine-5-carboxylate in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on pyrimidine derivatives like this compound?
A1: The most common reactions include the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C (alkyne) bond formation. These reactions are instrumental in the synthesis of a wide array of biologically active compounds.[1][2][3]
Q2: How does the 2-(methylthio) group on the pyrimidine ring affect catalyst selection and reaction outcomes?
A2: The methylthio group is a versatile functional group. It can act as a leaving group in nucleophilic aromatic substitution reactions, especially after oxidation to a sulfoxide or sulfone.[4] In palladium-catalyzed cross-coupling reactions, it is important to consider its potential to coordinate with the palladium center, which could influence catalyst activity. Careful selection of ligands is crucial to mitigate potential catalyst inhibition.
Q3: What are the key parameters to consider when optimizing a cross-coupling reaction with this compound?
A3: The critical parameters for optimization are the choice of palladium precursor, the ligand, the base, and the solvent.[1][5] Reaction temperature and time also play a significant role. For challenging couplings, screening different combinations of these parameters is often necessary to achieve high yields.[6]
Q4: Can microwave irradiation be beneficial for these reactions?
A4: Yes, microwave-assisted synthesis can significantly reduce reaction times, improve yields, and enhance reproducibility for Suzuki and other cross-coupling reactions involving pyrimidine derivatives.[7]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired coupled product.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-formed palladium-ligand complex. | Palladium catalysts, particularly Pd(II) precursors, can degrade, and phosphine ligands are prone to oxidation.[8] |
| Inefficient Transmetalation | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry. | The choice of base is critical for the transmetalation step in the Suzuki catalytic cycle.[1] |
| Protodeboronation of Boronic Acid | Use fresh boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[8] | Electron-deficient boronic acids can be susceptible to protodeboronation, a key side reaction.[8] |
| Poor Solvent Choice | Ensure the use of anhydrous and degassed solvents. Common solvent systems include mixtures of toluene, dioxane, or THF with water. | Oxygen can deactivate the Pd(0) catalyst. The solvent system needs to dissolve both the organic substrates and the inorganic base.[1][8] |
Buchwald-Hartwig Amination
Problem: Incomplete conversion or formation of side products.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Ligand | Screen sterically hindered biarylphosphine ligands such as XPhos, SPhos, or tBuXPhos. | The choice of ligand is crucial for promoting both oxidative addition and reductive elimination steps and preventing side reactions.[5] |
| Base Incompatibility | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. For base-sensitive substrates, consider weaker bases like K₂CO₃ or Cs₂CO₃, possibly at higher temperatures. | The base activates the amine nucleophile but can also cause substrate degradation if not chosen carefully. |
| Dehalogenation of the Aryl Halide | Lower the reaction temperature and monitor the reaction closely. Ensure a highly active catalyst system to favor the desired coupling over dehalogenation. | Dehalogenation is a common side reaction in Buchwald-Hartwig aminations. |
| Catalyst Deactivation | Ensure strictly anhydrous and anaerobic conditions. Use high-purity reagents and solvents. | Water and oxygen can deactivate the palladium catalyst. |
Sonogashira Coupling
Problem: Homocoupling of the alkyne (Glaser coupling) is observed.
| Potential Cause | Troubleshooting Step | Rationale |
| Copper Co-catalyst Issues | Run the reaction under strictly anaerobic conditions. Consider a copper-free Sonogashira protocol. | The copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes in the presence of oxygen.[9] |
| Low Reactivity of the Pyrimidine Halide | If using a chloro- or bromo-pyrimidine, consider converting it to the more reactive iodo-pyrimidine. | The reactivity of the halide follows the trend I > Br > Cl.[9] |
| Suboptimal Base | Screen amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). | The base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[3] |
| Catalyst System Inefficiency | Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and consider the use of N-heterocyclic carbene (NHC) ligands. | The catalyst system must efficiently mediate both the oxidative addition and the transmetalation steps.[10] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated this compound
This protocol is adapted from procedures for similar pyrimidine derivatives.[1]
-
Reagent Preparation : In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition : Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Reaction : Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Halogenated this compound
This is a general protocol that may require optimization for the specific substrate.[5]
-
Reagent Preparation : To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Substrate Addition : Add the halogenated this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Solvent Addition : Add anhydrous, degassed toluene or dioxane.
-
Reaction : Heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up : Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Purification : Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of a Halogenated this compound
This protocol is based on a successful Sonogashira coupling of a related 2-(methylthio)pyrimidine derivative.[3]
-
Reagent Preparation : In a reaction vessel under an argon atmosphere, dissolve the halogenated this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., acetonitrile).
-
Catalyst and Base Addition : Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5.0 mol%), the copper(I) co-catalyst (e.g., CuI, 10 mol%), and the base (e.g., Et₃N, 2.0 eq).
-
Reaction : Stir the mixture at room temperature for 9-11 hours.
-
Work-up and Purification : Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the desired product.
Data Presentation
The following table summarizes typical reaction conditions and yields for Sonogashira coupling of a 2-(methylthio)pyrimidine derivative, which can serve as a starting point for optimizing reactions with this compound.[3]
| Aryl Iodide | Product | Time (h) | Yield (%) |
| 1-iodo-4-nitrobenzene | 4-(3-(4-nitrophenyl)prop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidine | 9 | 95 |
| 1-iodo-3-nitrobenzene | 4-(3-(3-nitrophenyl)prop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidine | 9 | 96 |
| 4-iodobenzonitrile | 4-((6-methyl-2-(methylthio)pyrimidin-4-yloxy)methyl)benzonitrile | 9 | 96 |
| Methyl 4-iodobenzoate | Methyl 4-((6-methyl-2-(methylthio)pyrimidin-4-yloxy)methyl)benzoate | 9 | 97 |
Visualizations
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Methyl 2-(Methylthio)pyrimidine-5-carboxylate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the workup procedures for reactions involving Methyl 2-(Methylthio)pyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the initial step to take after my reaction is complete? A1: Once reaction monitoring (e.g., by TLC or LC-MS) indicates completion, the first step is to cool the reaction mixture to room temperature. Subsequent steps depend on the reaction type, but typically involve quenching to neutralize reactive reagents.
Q2: How should I quench a reaction involving organometallic reagents or strong bases? A2: For reactions involving reagents like n-butyllithium or Grignard reagents, quenching should be performed cautiously at a low temperature (e.g., 0 °C or -78 °C) by slowly adding a proton source. Saturated aqueous ammonium chloride (NH₄Cl) solution is a common choice. For strong bases, adding a mild acid like dilute HCl may be necessary until the solution is neutral.
Q3: What are the recommended solvents for extracting the product from an aqueous mixture? A3: Ethyl acetate (EtOAc) and dichloromethane (DCM) are the most common and effective solvents for extracting pyrimidine derivatives. It is good practice to perform the extraction multiple times (e.g., 3 x 50 mL for a small-scale reaction) to ensure complete recovery of the product from the aqueous layer.[1]
Q4: My compound seems to have some solubility in water. How can I maximize my yield during extraction? A4: If your product has moderate aqueous solubility, washing the combined organic layers with brine (saturated NaCl solution) can help "salt out" the dissolved organic compound, pushing it into the organic phase and reducing its solubility in the aqueous phase.[1] Additionally, you can back-extract the aqueous layer with the organic solvent to recover more product.
Q5: What are the most common methods for purifying the crude product? A5: The two most common purification techniques for pyrimidine derivatives are column chromatography over silica gel and recrystallization.[2] The choice depends on the scale of the reaction and the nature of the impurities. Column chromatography is excellent for separating compounds with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product.[3]
Q6: I am struggling to get my product to crystallize. What can I do? A6: If your product oils out or precipitates as an amorphous solid, the cooling process may be too rapid.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath. If that fails, try using a different solvent system or a solvent mixture. For example, dissolve the compound in a minimum amount of a good, hot solvent (like ethyl acetate) and slowly add a poor, hot solvent (like hexane) until the solution becomes slightly turbid, then allow it to cool slowly.[3] Seeding the solution with a pure crystal of the compound can also induce crystallization.[3]
Q7: What are some potential side reactions or unexpected byproducts to be aware of? A7: The 2-(methylthio) group can be susceptible to displacement by certain strong nucleophiles. For example, treatment of a related 4-chloro-2-methylthiopyrimidine with cyanide ion resulted in the displacement of the methylthio group.[4] Similarly, excess sodium methoxide can lead to the displacement of the methylthio group to form a dimethoxy pyrimidine derivative.[4] Oxidation of the methylthio group to the corresponding sulfoxide or sulfone can also occur, which may alter the reactivity.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Workup | 1. Incomplete reaction. 2. Product is partially or fully soluble in the aqueous layer. 3. Product degradation during workup (e.g., due to harsh pH). | 1. Confirm reaction completion with TLC or LC-MS before quenching. 2. Back-extract the aqueous layer multiple times. Wash the organic layer with brine to reduce product solubility in water.[1] 3. Ensure quenching and washing steps are performed with mild reagents and avoid extreme pH conditions if the product is sensitive. |
| Product Precipitates as an Oil or Amorphous Solid | 1. The cooling process during recrystallization is too fast. 2. High level of impurities is present. 3. Incorrect recrystallization solvent. | 1. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[3] 2. Purify the crude product by column chromatography first to remove major impurities, then attempt recrystallization. 3. Screen a wider range of solvents or use a co-solvent system (e.g., Ethyl Acetate/Hexane, DCM/Methanol).[3] |
| Multiple Spots on TLC After Purification | 1. In a single recrystallization step, impurities have similar solubility to the product. 2. In column chromatography, the chosen eluent system provides poor separation. | 1. Perform a second recrystallization using a different solvent system. If impurities persist, column chromatography is the recommended next step.[3] 2. Optimize the mobile phase using TLC. For basic compounds, adding a small amount of triethylamine can improve peak shape. For acidic compounds, add a small amount of acetic acid.[3] |
| Unexpected Product Identified by NMR/MS | 1. The 2-(methylthio) group was displaced by a nucleophile present in the reaction. 2. The ester group was hydrolyzed or transesterified. | 1. Review the reaction conditions. Strong nucleophiles may displace the methylthio group.[4] Consider protecting groups or milder reagents if this is an issue. 2. Avoid strongly acidic or basic conditions during workup if the ester is labile. Use anhydrous solvents if transesterification is a concern. |
Data Presentation: Purification Strategy Comparison
This table summarizes the pros and cons of the primary purification methods for this compound derivatives.
| Parameter | Column Chromatography | Recrystallization |
| Best For | Separating mixtures with different polarities; removing multiple impurities; purifying oils. | Removing small amounts of impurities from a solid product; large-scale purification. |
| Advantages | High resolution for complex mixtures; applicable to both solids and oils.[3] | Cost-effective; can yield very high purity product; scalable.[2] |
| Disadvantages | More time-consuming and requires larger solvent volumes; potential for product loss on the column. | Requires the product to be a solid; finding a suitable solvent can be challenging; lower recovery if the product has some solubility at low temperatures.[3] |
| Typical Solvents | Hexane/Ethyl Acetate gradients, Dichloromethane/Methanol gradients.[3] | Ethanol, Ethyl Acetate, Isopropanol, or solvent mixtures like Ethyl Acetate/Hexane.[2] |
Experimental Protocols
General Workup Protocol for a Suzuki Coupling Reaction
This protocol is a representative example for isolating a product from a palladium-catalyzed Suzuki coupling reaction.
-
Cooling and Dilution: After the reaction is deemed complete by TLC/LC-MS, allow the reaction vessel to cool to room temperature.
-
Quenching & Phase Separation: Dilute the reaction mixture with water. If the reaction was run in a water-miscible solvent like dioxane, add a water-immiscible organic solvent such as ethyl acetate to facilitate extraction.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Water (to remove water-soluble inorganics).
-
Saturated aqueous brine (to remove residual water and aid in drying).[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.
Visualizations
Diagram 1: General Experimental Workflow
Caption: A generalized workflow for the workup and purification process.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: A troubleshooting flowchart for addressing low product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Monitoring Methyl 2-(Methylthio)pyrimidine-5-carboxylate Reactions
For researchers, scientists, and professionals engaged in drug development and organic synthesis, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. This guide provides a comprehensive comparison of key analytical methods for monitoring the synthesis of Methyl 2-(Methylthio)pyrimidine-5-carboxylate, a crucial intermediate in the synthesis of various pharmaceuticals.
This document delves into the practical applications and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR). By presenting experimental protocols, quantitative performance data, and visual workflows, this guide aims to equip researchers with the necessary information to select the most appropriate analytical technique for their specific reaction monitoring needs.
Comparison of Analytical Methods
The selection of an analytical method for reaction monitoring depends on several factors, including the need for quantitative data, the complexity of the reaction mixture, and the physical properties of the reactants and products. The following tables provide a summary of the key performance metrics for HPLC, GC-MS, and qNMR in the context of analyzing pyrimidine derivatives, offering a baseline for what can be expected when monitoring the synthesis of this compound.
Table 1: Performance Characteristics of Analytical Methods for Pyrimidine Derivative Analysis
| Parameter | HPLC-UV | GC-MS | qNMR | ATR-FTIR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Detection and quantification based on nuclear spin properties in a magnetic field. | Detection based on absorption of infrared radiation by molecular vibrations. |
| Quantitation | Excellent | Good | Excellent (absolute quantification possible) | Semi-quantitative to quantitative with calibration |
| Selectivity | High | Very High | High | Moderate to High |
| Analysis Time | 5-20 minutes per sample | 10-30 minutes per sample | 1-10 minutes per sample | Real-time (seconds to minutes) |
| In-situ Monitoring | Possible with specialized probes, but typically offline | No | Yes | Yes |
| Structural Info | No | Yes (fragmentation pattern) | Yes (detailed molecular structure) | Yes (functional groups) |
| Sample Prep | Dilution, filtration | Derivatization may be required | Dilution in deuterated solvent | None for in-situ |
Table 2: Quantitative Performance Data for Pyrimidine Analysis (Representative Values)
| Parameter | HPLC-UV | GC-MS[1][2] | qNMR[3] |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| LOD | 0.01 - 0.1 µg/mL | 0.005 - 0.1 ppm | ~10 µM |
| LOQ | 0.03 - 0.3 µg/mL | 0.01 - 0.3 ppm | ~30 µM |
Note: The values in Table 2 are representative for pyrimidine derivatives and may vary for this compound. These values are based on data from analogous compounds found in the literature.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To quantify the concentration of this compound, starting materials, and major byproducts in a reaction mixture.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Reference standards for all compounds to be quantified
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water (with 0.1% formic acid) and acetonitrile. A typical gradient might start at 95:5 water:acetonitrile and ramp to 5:95 over 10 minutes.
-
Standard Preparation: Prepare a stock solution of this compound and other relevant compounds in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specific time points. Quench the reaction if necessary. Dilute the sample with the initial mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).
-
-
Analysis: Inject the calibration standards followed by the reaction samples.
-
Data Processing: Integrate the peak areas of the analytes. Construct a calibration curve by plotting peak area against concentration for the standards. Use the regression equation to calculate the concentration of each component in the reaction samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile components in the reaction mixture, including starting materials, product, and potential volatile byproducts.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Suitable solvent for dilution (e.g., dichloromethane, ethyl acetate)
-
Derivatizing agent if necessary (e.g., BSTFA for silylation of polar groups)
-
Reference standards
Procedure:
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute with a suitable solvent. If the compounds are not volatile enough or contain polar functional groups, derivatization may be necessary.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program: Start at a low temperature (e.g., 70 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass scan range: 40-500 amu
-
-
Analysis: Inject the prepared samples.
-
Data Processing: Identify the compounds based on their retention times and mass spectra by comparing them to a spectral library or authentic standards. For quantification, use the peak area of a characteristic ion and a calibration curve prepared from reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To perform in-situ or at-line quantitative monitoring of the reaction progress without the need for extensive sample preparation or separation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution)
-
NMR tubes
Reagents:
-
Deuterated solvent compatible with the reaction (e.g., DMSO-d6, CDCl3)
-
Internal standard of known purity (e.g., maleic anhydride, 1,4-dinitrobenzene)
Procedure:
-
Sample Preparation (for at-line analysis): At each time point, withdraw a sample from the reaction mixture and dissolve it in a known volume of deuterated solvent containing a precise amount of the internal standard.
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the product and a signal of the internal standard.
-
-
Calculation: Calculate the concentration of the product using the following formula: Concentration_product = (Integral_product / N_protons_product) * (N_protons_IS / Integral_IS) * (M_IS / M_product) * (Weight_IS / Weight_sample) Where N is the number of protons for the integrated signal, M is the molar mass, and Weight is the mass.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
Objective: To achieve real-time, in-situ monitoring of the disappearance of reactants and the appearance of the product by tracking changes in their characteristic infrared absorption bands.
Instrumentation:
-
FTIR spectrometer equipped with an ATR probe (e.g., diamond or silicon crystal).
-
Data acquisition and processing software.
Procedure:
-
Setup: Insert the ATR probe directly into the reaction vessel. Ensure good contact between the probe and the reaction mixture.
-
Background Spectrum: Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Reaction Monitoring: Initiate the reaction and continuously collect IR spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis:
-
Identify characteristic absorption bands for the starting materials and the product that do not overlap significantly. For example, monitor the disappearance of a reactant's carbonyl stretch and the appearance of the product's ester carbonyl stretch.
-
Plot the absorbance of these characteristic peaks over time to generate a reaction profile.
-
For quantitative analysis, a calibration curve relating absorbance to concentration needs to be established.
-
Visualizing the Workflow
Understanding the sequence of steps in each analytical method is crucial for effective implementation. The following diagrams, generated using the DOT language, illustrate the experimental workflows.
Conclusion
The choice of an analytical method for monitoring the synthesis of this compound is a critical decision that impacts the efficiency of process development and the quality of the final product.
-
HPLC-UV stands out for its excellent quantitative performance, making it ideal for accurate determination of reaction yield and purity.
-
GC-MS is highly valuable for identifying and quantifying volatile components and impurities, providing an extra layer of analytical detail.
-
qNMR offers the significant advantage of absolute quantification without the need for specific reference standards for every component, and it is well-suited for in-situ monitoring.
-
ATR-FTIR provides real-time, in-situ monitoring of functional group transformations, offering immediate insights into reaction kinetics and mechanism.
Ultimately, a multi-faceted approach, potentially combining the strengths of two or more of these techniques, will provide the most comprehensive understanding and control over the synthesis of this compound. This guide serves as a foundational resource to aid researchers in making informed decisions for their specific analytical challenges.
References
A Comparative Guide to HPLC Analysis in Pyrimidine Synthesis: Featuring Methyl 2-(Methylthio)pyrimidine-5-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine derivatives, robust analytical methodologies are paramount for ensuring reaction efficiency, product purity, and overall success of the synthetic route. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for monitoring pyrimidine synthesis, with a specific focus on the utilization of Methyl 2-(Methylthio)pyrimidine-5-carboxylate as a key starting material. We present a comparison with a widely used alternative, the Biginelli reaction, supported by representative experimental data and detailed protocols.
HPLC Analysis of Pyrimidine Synthesis from this compound
The use of this compound as a precursor offers a versatile route to a variety of substituted pyrimidines. Monitoring the conversion of this starting material and the formation of the desired product can be effectively achieved using reverse-phase HPLC.
Data Presentation: Quantitative Analysis of Reaction Mixture
The following table summarizes representative quantitative data obtained from the HPLC analysis of a reaction mixture where this compound is reacted with an amine to yield a 2-amino-pyrimidine derivative.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound (Starting Material) | 5.8 | 12.5 | >98 (initial) |
| 2-Substituted-aminopyrimidine Product | 8.2 | 85.3 | ~98 |
| Byproduct 1 | 4.1 | 1.2 | - |
| Byproduct 2 | 6.5 | 1.0 | - |
Experimental Protocol: HPLC Analysis
A detailed methodology for the HPLC analysis is provided below. This protocol is designed for monitoring the reaction progress and determining the purity of the final product.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[3]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of pyrimidine derivatives.[2]
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 40% A, 60% B
-
15-18 min: Linear gradient to 10% A, 90% B
-
18-20 min: Hold at 10% A, 90% B
-
20-22 min: Return to initial conditions (95% A, 5% B)
-
22-25 min: Equilibration at initial conditions
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: An aliquot of the reaction mixture is diluted with the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.[1]
Comparison with an Alternative Method: The Biginelli Reaction
The Biginelli reaction is a well-established one-pot synthesis for dihydropyrimidinones, which are valuable pyrimidine derivatives.[5] A comparison of the HPLC analysis for this method provides context for evaluating the analytical approach for syntheses involving this compound.
Data Presentation: Comparative Performance
The following table compares the typical HPLC analysis outcomes for the synthesis using this compound versus a standard Biginelli reaction.
| Parameter | Synthesis from this compound | Biginelli Reaction |
| Starting Materials | This compound, Amine | Aldehyde, β-Ketoester, Urea/Thiourea |
| Typical Product Purity (crude) | ~85-95% | ~70-90% |
| Key Byproducts | Unreacted starting material, minor side-reaction products | Dehydration products, self-condensation of ketoester |
| HPLC Column | C18 Reverse-Phase | C18 or C8 Reverse-Phase |
| Mobile Phase Complexity | Gradient elution often required for complex mixtures | Isocratic or simple gradient elution may suffice |
| Detection Wavelength | 254 nm | ~230-260 nm (depending on chromophores) |
Experimental Protocol: HPLC Analysis of a Biginelli Reaction
-
Instrumentation: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 3.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detection at 235 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: The reaction mixture is diluted with the mobile phase, sonicated to dissolve, and filtered.
Conclusion
The HPLC analysis of pyrimidine synthesis utilizing this compound is a robust method for ensuring high product quality. A well-developed reverse-phase HPLC method with gradient elution provides excellent resolution of the starting material, product, and any byproducts. When compared to the analysis of a classic multicomponent reaction like the Biginelli synthesis, the targeted nature of the synthesis from this compound often leads to a cleaner crude product profile, which is reflected in the HPLC analysis. The choice of analytical method will always be dependent on the specific reaction being monitored, but the protocols and data presented here offer a solid foundation for researchers in the field of pyrimidine synthesis.
References
Unveiling the Spectroscopic Signature of Pyrimidine-5-Carboxylates: A Comparative Guide
Aimed at researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of products derived from or related to Methyl 2-(Methylthio)pyrimidine-5-carboxylate. While specific, publicly available NMR data for this compound is limited, this document provides a valuable resource by comparing its expected spectroscopic features with those of structurally similar, well-characterized pyrimidine derivatives. This guide includes detailed experimental protocols and tabulated NMR data to aid in the synthesis and structural elucidation of this important class of compounds.
The Significance of Pyrimidine-5-Carboxylates in Research
Pyrimidine-5-carboxylates are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. The strategic placement of substituents on the pyrimidine ring, such as a methylthio group at the 2-position and a carboxylate at the 5-position, is a key determinant of a molecule's therapeutic potential. Precise and unambiguous structural confirmation through NMR spectroscopy is therefore a critical step in the development of novel therapeutic agents based on this scaffold.
A Comparative Look at NMR Data
To facilitate the characterization of products from this compound, the following table presents a compilation of ¹H and ¹³C NMR data for several analogous pyrimidine derivatives. This comparative data serves as a powerful tool for predicting chemical shifts and understanding the influence of various substituents on the NMR spectra.
Table 1: Comparative ¹H and ¹³C NMR Data for Selected Pyrimidine-5-Carboxylate Derivatives
| Compound | Key ¹H NMR Signals (δ, ppm, Solvent) | Key ¹³C NMR Signals (δ, ppm, Solvent) |
| This compound (Expected) | Pyrimidine H (2H, s), -OCH₃ (3H, s), -SCH₃ (3H, s) | C=O, Pyrimidine C's, -OCH₃, -SCH₃ |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 8.95 (s, 1H, pyrimidine-H), 4.45 (q, 2H, -OCH₂), 2.65 (s, 3H, -SCH₃), 1.42 (t, 3H, -CH₃) | 168.2, 162.8, 160.9, 157.9, 115.8, 62.5, 14.2, 13.9 |
| Ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate | 8.65 (s, 1H, pyrimidine-H), 4.38 (q, 2H, -OCH₂), 2.60 (s, 3H, -SCH₃), 2.58 (s, 3H, -SCH₃), 1.40 (t, 3H, -CH₃) | 172.1, 168.5, 163.7, 158.2, 110.1, 61.8, 14.3, 14.1, 13.8 |
Experimental Protocols: A Practical Guide
The synthesis of pyrimidine-5-carboxylate derivatives can be achieved through various synthetic routes. A common and efficient method is the Biginelli reaction, a one-pot multicomponent reaction that provides access to a wide range of dihydropyrimidines, which can be further modified.
General Procedure for the Biginelli Synthesis of Dihydropyrimidine-5-Carboxylates
Materials:
-
An appropriate aldehyde (1.0 eq)
-
A β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea or thiourea (1.5 eq)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, acetic acid)
Protocol:
-
To a solution of the aldehyde and β-ketoester in the chosen solvent, add urea/thiourea and the catalyst.
-
The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and the product often precipitates from the solution.
-
The solid product is collected by filtration, washed with a cold solvent, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
NMR Sample Preparation and Analysis
For NMR analysis, a small amount of the purified product (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer.
Visualizing the Synthesis and Logic
To better understand the synthetic process and the relationships between the reactants, the following diagrams are provided.
A Comparative Guide to Methyl and Ethyl 2-(methylthio)pyrimidine-5-carboxylate in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Methyl 2-(methylthio)pyrimidine-5-carboxylate and Ethyl 2-(methylthio)pyrimidine-5-carboxylate, two closely related pyrimidine derivatives that serve as versatile intermediates in the synthesis of pharmaceutical and agrochemical compounds. This document aims to assist researchers in selecting the appropriate building block for their specific synthetic needs by presenting a comparative analysis of their properties and synthetic considerations.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of the methyl and ethyl esters is presented below. These properties can influence their handling, reactivity, and solubility in various solvent systems.
| Property | This compound | Ethyl 2-(methylthio)pyrimidine-5-carboxylate |
| CAS Number | 38275-41-1[1] | 73781-88-1[2][3] |
| Molecular Formula | C₇H₈N₂O₂S[1] | C₈H₁₀N₂O₂S[2][3] |
| Molecular Weight | 184.22 g/mol [1] | 198.25 g/mol [2] |
| Appearance | Powder | White solid[2] |
| Melting Point | 94-97 °C | 38-40 °C[4] |
Synthetic Considerations: A Comparative Overview
General Esterification Workflow
The synthesis of both methyl and ethyl esters from the corresponding carboxylic acid would typically follow a standard esterification protocol. This process is illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of methyl and ethyl esters.
Key Differences in Synthesis and Performance
| Parameter | Methyl Ester Synthesis | Ethyl Ester Synthesis |
| Reactivity | Methanol is generally more reactive than ethanol in esterification reactions due to lower steric hindrance, potentially leading to faster reaction times. | Ethanol is slightly less reactive than methanol, which might necessitate longer reaction times or more forcing conditions to achieve comparable yields. |
| Yield | Potentially higher yields under identical reaction conditions due to the higher reactivity of methanol. | Yields may be slightly lower than the methyl ester under identical conditions, but can be optimized by adjusting reaction parameters. |
| Purification | The higher melting point and crystalline nature of the methyl ester may facilitate purification by recrystallization. | The lower melting point of the ethyl ester might make it more amenable to purification by distillation or column chromatography. |
| Solubility | While specific data is unavailable, lower alkyl esters are generally more soluble in organic solvents. | Expected to have good solubility in common organic solvents. A related bromo-substituted methyl ester derivative shows slight water solubility.[5] |
Experimental Protocols
Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate
A reported method for the synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate involves the hydrogenation of a chloro-substituted precursor.[4]
Procedure:
-
To a stirred solution of ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (4.0 g, 17.2 mmol) in ethanol in a hydrogenation vessel, add Na₂CO₃ (1.4 g, 16.7 mmol) and 10% Pd-C (2.0 g).
-
Degas the mixture for approximately 10 minutes.
-
Place the reaction mixture in a hydrogenation parr shaker at 60 psi for 48 hours.
-
Filter the reaction mixture through celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain Ethyl 2-(methylthio)pyrimidine-5-carboxylate.
Note: A similar protocol could be adapted for the synthesis of the methyl ester starting from methyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate.
Application in Drug Discovery: Targeting Kinase Signaling
Pyrimidine derivatives are crucial scaffolds in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics. The 2-(methylthio)pyrimidine-5-carboxylate core can be elaborated to generate potent inhibitors that target the ATP-binding site of various kinases.
Caption: A simplified kinase signaling pathway and the role of inhibitors.
The choice between the methyl and ethyl ester as a starting material can influence the subsequent synthetic steps. The ethyl ester, with its slightly larger size, may offer different steric and electronic properties to the final inhibitor, potentially affecting its binding affinity and selectivity for the target kinase. Conversely, the methyl ester provides a smaller, more compact starting point.
Conclusion
Both Methyl and Ethyl 2-(methylthio)pyrimidine-5-carboxylate are valuable building blocks in organic synthesis. The choice between them will depend on the specific requirements of the synthetic route and the desired properties of the final product.
-
This compound may be preferred for reactions where higher reactivity is desired and for its potentially simpler purification due to its higher melting point.
-
Ethyl 2-(methylthio)pyrimidine-5-carboxylate offers a slightly different steric and electronic profile, which could be advantageous in the design of bioactive molecules. Its lower melting point may be more suitable for certain purification techniques.
Ultimately, the optimal choice will be determined by the specific synthetic strategy and the target molecule's structure-activity relationship.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(Methylthio)-5-pyrimidinecarboxylic acid ethyl ester [cymitquimica.com]
- 4. 2-(Methylthio)-5-pyrimidinecarboxylic acid ethyl ester CAS#: 73781-88-1 [m.chemicalbook.com]
- 5. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
A Comparative Guide to the Reactivity of 2-Chloro vs. 2-Methylthio Pyrimidine Intermediates in Cross-Coupling and Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of two common intermediates, 2-chloropyrimidines and 2-methylthiopyrimidines, in key synthetic transformations. While both offer pathways to substituted pyrimidines, their reactivity profiles and applications in common cross-coupling reactions differ significantly.
This comparison will focus on the utility of 2-chloropyrimidines in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, versus the reactivity of 2-methylthiopyrimidines, which typically require activation or specialized reaction conditions for similar transformations. We will provide supporting experimental data, detailed methodologies for key reactions, and an analysis of the practical considerations for choosing the appropriate intermediate for your synthetic goals.
Executive Summary: A Tale of Two Reactivities
In the realm of widely-used palladium-catalyzed cross-coupling reactions, 2-chloropyrimidines are generally the more direct and versatile intermediates . The carbon-chlorine bond at the electron-deficient 2-position of the pyrimidine ring is susceptible to oxidative addition by a palladium catalyst, enabling a broad range of Suzuki-Miyaura and Buchwald-Hartwig couplings.
Conversely, the 2-methylthio group is not a typical leaving group in standard Suzuki or Buchwald-Hartwig reactions . Its utility lies in two main alternative pathways:
-
Activation by Oxidation: The methylthio group can be oxidized to a highly reactive methylsulfonyl (-SO₂Me) group. This sulfone is an excellent leaving group for nucleophilic aromatic substitution (SNAr), providing an efficient route for C-N and C-O bond formation.
-
Liebeskind-Srogl Coupling: The C-S bond of the 2-methylthio group can be directly coupled with boronic acids in a palladium-catalyzed reaction, specifically the Liebeskind-Srogl coupling.
This guide will delve into the quantitative aspects of these distinct reactive pathways.
Data Presentation: A Quantitative Comparison of Reaction Efficiencies
The following tables summarize quantitative data for the reactivity of 2-chloro- and 2-methylthio pyrimidine intermediates in key transformations.
Suzuki-Miyaura Coupling
2-Chloropyrimidines are effective substrates for Suzuki-Miyaura coupling, though they can be less reactive than their bromo or iodo counterparts. The choice of catalyst, ligand, and base is crucial for achieving high yields.[1][2]
| Entry | 2-Chloropyrimidine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[1] |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane | 100 | 16 | 92[1] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 80[2] |
| 4 | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd₂(dba)₃/SPhos (0.1) | K₃PO₄ | MeOH/THF | 60 | 1 | ~95[3] |
Notably, direct Suzuki-Miyaura coupling of 2-methylthiopyrimidines is not a standard procedure, as the methylthio group is a poor leaving group in this context. The Liebeskind-Srogl coupling is the analogous transformation for these substrates.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, 2-chloropyrimidines are competent electrophiles for the Buchwald-Hartwig amination, enabling the formation of C-N bonds.
| Entry | 2-Chloropyrimidine Derivative | Amine | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 24 | 95[4] |
| 2 | 2-Chloropyrimidine | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | 88[4] |
| 3 | 2-Chloropyrimidine | Pyrrolidine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 92[4] |
Direct Buchwald-Hartwig amination of 2-methylthiopyrimidines is generally not feasible. The common strategy involves oxidation to the sulfone followed by SNAr.
Reactivity of 2-Methylthio and Activated 2-Methylsulfonyl Pyrimidines
The 2-methylthio group can be readily oxidized to the corresponding sulfone, which is a highly effective leaving group for SNAr. In a direct comparison for nucleophilic substitution with a thiol, 2-chloro- and 2-methylthiopyrimidines were found to be significantly less reactive than the corresponding 2-sulfonylpyrimidine.[5]
| Entry | Pyrimidine Derivative | Nucleophile | Conditions | Relative Reactivity |
| 1 | 2-Methylsulfonylpyrimidine | GSH | pH 7.0 | Highly Reactive[5] |
| 2 | 2-Chloropyrimidine | GSH | pH 7.0 | Far less reactive to unreactive[5] |
| 3 | 2-Methylthiopyrimidine | GSH | pH 7.0 | Far less reactive to unreactive[5] |
The Liebeskind-Srogl coupling provides a direct method for the C-C bond formation from 2-methylthiopyrimidines.
| Entry | 2-Methylthiopyrimidine Derivative | Boronic Acid | Catalyst (mol%) | Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-(Methylthio)pyrimidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) / P(2-furyl)₃ (10) | CuTC (1.1 eq) | THF | 50 | 18 | 85 |
| 2 | 2-(Methylthio)pyrimidine | 3-Thienylboronic acid | Pd₂(dba)₃ (2.5) / P(2-furyl)₃ (10) | CuTC (1.1 eq) | THF | 50 | 18 | 78 |
(Yields are representative based on general procedures for Liebeskind-Srogl couplings, as specific examples with 2-(methylthio)pyrimidine are not abundant in the literature. CuTC = Copper(I) thiophene-2-carboxylate)
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrimidine
This protocol is a general method for the Suzuki-Miyaura coupling of a 2-chloropyrimidine with an arylboronic acid.[1]
Materials:
-
2-Chloropyrimidine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyrimidine, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine
This protocol describes a general procedure for the Buchwald-Hartwig amination of a 2-chloropyrimidine.[4]
Materials:
-
2-Chloropyrimidine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-chloropyrimidine derivative, Pd₂(dba)₃, and XPhos.
-
Add the sodium tert-butoxide to the tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, deoxygenated toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 100 °C and stir for 24 hours (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Two-Step Functionalization of 2-(Methylthio)pyrimidine via Oxidation and SNAr
This two-step protocol is a common strategy for the amination of 2-(methylthio)pyrimidines.
Step 1: Oxidation to 2-(Methylsulfonyl)pyrimidine [6][7]
Materials:
-
2-(Methylthio)pyrimidine derivative (1.0 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
Procedure:
-
Dissolve the 2-(methylthio)pyrimidine derivative in DCM and cool the solution to 0 °C.
-
Add m-CPBA portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(methylsulfonyl)pyrimidine, which can often be used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine [8]
Materials:
-
2-(Methylsulfonyl)pyrimidine derivative (from Step 1, ~1.0 mmol)
-
Amine (1.2 mmol)
-
Triethylamine (Et₃N) or another suitable base (2.0 mmol)
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent (5 mL)
Procedure:
-
Dissolve the crude 2-(methylsulfonyl)pyrimidine in DMF.
-
Add the amine and triethylamine to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Liebeskind-Srogl Coupling of 2-(Methylthio)pyrimidine
This protocol provides a general procedure for the direct C-C bond formation from a 2-(methylthio)pyrimidine.[9][10]
Materials:
-
2-(Methylthio)pyrimidine derivative (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
Tris(2-furyl)phosphine (TFP) (0.1 mmol, 10 mol%)
-
Copper(I) thiophene-2-carboxylate (CuTC) (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (6 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the 2-(methylthio)pyrimidine, arylboronic acid, Pd₂(dba)₃, TFP, and CuTC.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF via syringe.
-
Stir the mixture at 50 °C for 18 hours.
-
After cooling, dilute the mixture with diethyl ether.
-
Wash the organic layer with 5% aqueous HCl and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Figure 1. Comparison of synthetic pathways for 2-chloro- and 2-methylthiopyrimidine intermediates.
Figure 2. Decision flowchart for selecting the appropriate pyrimidine intermediate.
Practical Considerations: Synthesis, Stability, and Cost
-
Synthesis and Availability: Both 2-chloropyrimidines and 2-methylthiopyrimidines are accessible from common starting materials. 2-Chloropyrimidines can be synthesized from 2-aminopyrimidines via a Sandmeyer-type reaction.[1] 2-Methylthiopyrimidines are often prepared from the corresponding 2-thiones by alkylation with a methylating agent like methyl iodide.[11] A wide variety of both 2-chloro- and 2-methylthio- pyrimidine derivatives are commercially available, though the diversity and availability of substituted 2-chloropyrimidines are generally greater.[12][13][14][15]
-
Stability: 2-Chloropyrimidines are generally stable compounds, although they are sensitive to moisture and should be stored under an inert atmosphere.[12] 2-Methylthiopyrimidines are also typically stable solids. However, the oxidized 2-methylsulfonylpyrimidine intermediates can be highly reactive and may have limited stability, particularly in the presence of nucleophiles or moisture.[5]
-
Cost: The cost of the starting materials can vary significantly depending on the substitution pattern and scale. Unsubstituted 2-chloropyrimidine is a readily available and relatively inexpensive commodity chemical. The cost of 2-methylthiopyrimidine is comparable. For more complex, substituted derivatives, a case-by-case cost analysis from various chemical suppliers is recommended. The additional steps of oxidation required for the functionalization of 2-methylthiopyrimidines in SNAr reactions should also be factored into the overall cost and time economy of the synthetic route.
Conclusion: Choosing the Right Tool for the Job
The choice between a 2-chloro- and a 2-methylthio- pyrimidine intermediate is dictated by the desired transformation.
-
For direct C-C and C-N bond formation via standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig , 2-chloropyrimidine is the superior choice due to its direct reactivity.
-
For nucleophilic aromatic substitution with a wide range of nucleophiles , the 2-methylthiopyrimidine offers a powerful two-step strategy via oxidation to the highly reactive 2-methylsulfonylpyrimidine. This pathway can be particularly advantageous when direct cross-coupling is challenging or when SNAr is the preferred mechanistic route.
-
For direct C-C bond formation from a C-S bond , the 2-methylthiopyrimidine is a suitable substrate for the Liebeskind-Srogl coupling .
Ultimately, a thorough understanding of the distinct reactivity profiles of these two valuable intermediates will enable researchers and drug development professionals to design more efficient and effective synthetic routes toward novel pyrimidine-based molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Liebeskind-Srogl C-C cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 12. 2-Chloropyrimidine, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
- 15. calpaclab.com [calpaclab.com]
A Comparative Guide to the Synthesis of Pyrimidine-5-Carboxylates: Alternative Starting Materials to Methyl 2-(Methylthio)pyrimidine-5-carboxylate
For researchers, scientists, and drug development professionals, the pyrimidine core is a cornerstone of medicinal chemistry. The efficient synthesis of functionalized pyrimidines, such as pyrimidine-5-carboxylates, is a critical step in the development of novel therapeutics. While Methyl 2-(Methylthio)pyrimidine-5-carboxylate serves as a common starting material, a variety of alternative synthetic routes offer advantages in terms of accessibility of starting materials, reaction conditions, and overall efficiency. This guide provides an objective comparison of prominent alternative pathways, supported by experimental data and detailed protocols.
This comparison focuses on four principal alternative strategies for the synthesis of the pyrimidine-5-carboxylate core: the Biginelli reaction, the Pinner synthesis, synthesis from uracil and thiouracil derivatives, and a multicomponent approach utilizing malononitrile.
Comparative Performance of Synthetic Routes
The following table summarizes quantitative data for the synthesis of pyrimidine-5-carboxylate derivatives via different starting materials and methodologies. This allows for a direct comparison of reaction yields and conditions.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Product | Yield (%) | Reference |
| Biginelli Reaction | Aryl aldehyde, Ethyl acetoacetate, Thiourea | HCl | Reflux in ethanol, 2.5 h | Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ~90% | [1] |
| Pinner Synthesis | β-keto ester (e.g., Ethyl acetoacetate), Amidine hydrochloride | Base (e.g., NaOEt) | Reflux in ethanol | Ethyl 4-hydroxy-6-methyl-2-substituted-pyrimidine-5-carboxylate | 70-85% | [1][2] |
| From 2-Thiouracil | 2-Thiouracil-5-carboxylic acid | Methyl iodide, Base | Room Temperature | 2-(Methylthio)pyrimidine-5-carboxylic acid | Good | [3] |
| From Malononitrile | Malononitrile, Aryl aldehyde, Guanidine hydrochloride | Sodium acetate | Reflux in water/ethanol or Microwave | 2,4-Diamino-6-aryl-pyrimidine-5-carbonitrile | 85-95% | [4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their application in a laboratory setting.
Protocol 1: Biginelli Reaction for Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This one-pot, three-component reaction is a widely used method for the synthesis of dihydropyrimidinones and their thio-analogs.[5][6][7]
Materials:
-
4-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
A mixture of 4-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea in ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for 3 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice.
-
The resulting solid precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield the pure product.
Protocol 2: Pinner Synthesis of Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate
The Pinner synthesis involves the condensation of a β-dicarbonyl compound with an amidine.[1][2]
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Benzamidine hydrochloride (1.57 g, 10 mmol)
-
Sodium ethoxide (0.68 g, 10 mmol)
-
Absolute ethanol (20 mL)
Procedure:
-
Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Ethyl acetoacetate and benzamidine hydrochloride are added to the sodium ethoxide solution.
-
The mixture is heated to reflux and stirred for 4-6 hours. The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid) to precipitate the product.
-
The solid is collected by filtration, washed with water, and recrystallized to afford the purified pyrimidine derivative.
Protocol 3: Synthesis of 2-(Methylthio)pyrimidine-5-carboxylic acid from 2-Thiouracil
This method involves the S-methylation of a pre-existing thiouracil ring.[3]
Materials:
-
2-Thiouracil-5-carboxylic acid (1.72 g, 10 mmol)
-
Methyl iodide (1.42 g, 10 mmol)
-
Sodium hydroxide (0.40 g, 10 mmol)
-
Water (20 mL)
Procedure:
-
2-Thiouracil-5-carboxylic acid is dissolved in an aqueous solution of sodium hydroxide.
-
Methyl iodide is added dropwise to the solution at room temperature with stirring.
-
The reaction mixture is stirred for 2-3 hours.
-
The solution is then acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The precipitate is filtered, washed with cold water, and dried to give 2-(Methylthio)pyrimidine-5-carboxylic acid.
Protocol 4: Multicomponent Synthesis of 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile from Malononitrile
This approach provides highly substituted pyrimidines in a one-pot reaction.[4]
Materials:
-
Malononitrile (0.66 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Guanidine hydrochloride (0.96 g, 10 mmol)
-
Sodium acetate (0.82 g, 10 mmol)
-
Ethanol/Water mixture
Procedure:
-
A mixture of malononitrile, benzaldehyde, guanidine hydrochloride, and sodium acetate is prepared in an ethanol/water solvent system.
-
The mixture is either refluxed for 4-6 hours or subjected to microwave irradiation (e.g., 10-15 minutes at a suitable power setting).
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield the desired pyrimidine.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes to the pyrimidine-5-carboxylate core.
Caption: Alternative synthetic pathways to pyrimidine-5-carboxylates.
Caption: General experimental workflow for pyrimidine synthesis.
Conclusion
The synthesis of pyrimidine-5-carboxylates can be achieved through various effective methods, each with its own set of advantages. The Biginelli reaction offers a straightforward, one-pot synthesis of dihydropyrimidines with high yields. The Pinner synthesis is a classical and versatile method for preparing a wide range of substituted pyrimidines. Utilizing uracil or thiouracil derivatives provides a direct route to modify a pre-existing pyrimidine core. Finally, the multicomponent reaction with malononitrile is an efficient way to produce highly functionalized aminopyrimidines.
The choice of the optimal synthetic route will depend on the desired substitution pattern, the availability and cost of starting materials, and the desired reaction conditions (e.g., conventional heating vs. microwave irradiation). This guide provides the necessary data and protocols to enable an informed decision for the synthesis of these important heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Pyrimidine Synthesis: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of various synthetic routes to pyrimidines, with a focus on reaction yields supported by experimental data. We delve into the specifics of widely-used methods and explore alternatives, offering a comprehensive overview to inform your synthetic strategy.
Comparative Yield Analysis of Pyrimidine Synthesis Routes
The selection of a synthetic route for a target pyrimidine derivative is often a trade-off between yield, substrate scope, and reaction conditions. The following table summarizes quantitative data from various established methods, providing a clear comparison of their performance.
| Synthesis Route | Reactants | Catalyst/Reagent | Solvent | Conditions | Yield (%) |
| Biginelli Reaction | Aryl aldehyde, β-ketoester, Urea/Thiourea | HCl | Ethanol | Reflux | Often low to moderate |
| Aryl aldehyde, β-ketoester, Urea | CuCl₂·2H₂O / HCl | Solvent-free | Grinding | >90 | |
| Aryl aldehyde, β-ketoester, Urea | Uranyl Acetate | Solvent-free | 90°C, 4h | High to excellent | |
| Aryl aldehyde, β-ketoester, Urea | Succinimide Sulfonic Acid | Solvent-free | 90°C, 1-2.5h | High to excellent | |
| 5-Substituted-2-furaldehyde, Ethyl acetoacetate, Urea | Gluconic Acid Aqueous Solution (25 mol%) | Water | 60°C, 3-6h | Good to excellent[1] | |
| Hantzsch Dihydropyridine Synthesis (adapted) | Aldehyde, 2 eq. β-ketoester, Ammonium acetate | p-Toluenesulfonic acid (PTSA) | Aqueous micelles (SDS) | Ultrasonic irradiation | 96[2] |
| 5-Bromothiophene-2-carboxaldehyde, 1,3-diones, Ammonium acetate | Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temperature, 1-2.5h | Good to excellent[3] | |
| 3-Amino-2-butenoates, (Z)-2-arylidene-3-oxobutanoates | N,N′-dioxide/Ni(II) or Nd(III) complex | Not specified | Not specified | Up to 99[4] | |
| Vilsmeier-Haack Reaction | 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | DMF | 80°C, 5h | 61[5] |
| Substituted phenylacetones | POCl₃, DMF | Not specified | Not specified | Good yields[6] | |
| Mannich Reaction | N-Uracil amidines, Functionalized aldehydes | Cs₂CO₃ | Water | 100°C, 15h | 64-98[7] |
| Ugi Reaction | 5-Formyl-2'-deoxyuridine, Aniline derivatives, Carboxylic acid, Isonitrile | Not specified | Not specified | Not specified | Good yields |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, up to three different alcohols | PN5P-Ir-pincer complex | Not specified | Not specified | Up to 93[8][9] |
| Direct Condensation | N-vinyl or N-aryl amides, Nitriles | Trifluoromethanesulfonic anhydride, 2-Chloropyridine | Dichloromethane | Warming | Up to 90[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic routes. Below are protocols for some of the key reactions discussed.
Biginelli Reaction (Solvent-Free, Grindstone Method)
This environmentally friendly method offers high yields and avoids the use of solvents.
-
Reactants:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
-
Catalyst:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.25 mmol)
-
A few drops of concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and the catalyst is placed in a mortar.
-
The mixture is ground with a pestle at room temperature for the specified time (typically a few minutes), with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water.
-
The solid product is collected by filtration.
-
Hantzsch Dihydropyridine Synthesis (Ultrasonic Irradiation)
This method utilizes ultrasonic irradiation to achieve high yields in an aqueous medium.
-
Reactants:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
-
Catalyst:
-
p-Toluenesulfonic acid (PTSA)
-
-
Solvent:
-
Aqueous solution of sodium dodecyl sulfate (SDS, 0.1M)
-
-
Procedure:
-
The reactants and catalyst are mixed in the aqueous micellar solution.
-
The mixture is subjected to ultrasonic irradiation until the reaction is complete, as monitored by TLC.
-
The product is then isolated via standard work-up procedures.
-
Vilsmeier-Haack Formylation of a Pyrimidine Derivative
This protocol details the formylation of a pre-existing pyrimidine ring.
-
Reactants:
-
2-Methylpyrimidine-4,6-diol (1 mmol)
-
Vilsmeier reagent (prepared from POCl₃ and DMF) (1 mmol)
-
-
Solvent:
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold DMF.
-
A suspension of 2-methylpyrimidine-4,6-diol in DMF is added to the prepared Vilsmeier reagent.
-
The reaction mixture is heated at 80°C for 5 hours.
-
After cooling, the mixture is poured onto crushed ice and stirred.
-
The precipitated product is collected by filtration, washed with water, and dried.[5]
-
Visualizing Synthetic Pathways
Diagrams are invaluable tools for understanding complex reaction mechanisms and workflows. The following are Graphviz (DOT language) representations of a general pyrimidine synthesis workflow and a simplified Biginelli reaction mechanism.
Caption: A generalized workflow for pyrimidine synthesis.
Caption: Simplified mechanism of the Biginelli reaction.
References
- 1. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Single-Step Synthesis of Pyrimidine Derivatives [organic-chemistry.org]
- 11. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2-(Methylthio)pyrimidine-5-carboxylate: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory applications, the responsible management and disposal of chemical reagents like Methyl 2-(Methylthio)pyrimidine-5-carboxylate is a critical component of ensuring laboratory safety and environmental protection. Adherence to proper disposal protocols is not only a regulatory requirement but also a fundamental aspect of professional scientific practice. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates that the substance is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Therefore, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Use chemical-resistant gloves.[3]
-
Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: If working in an area with insufficient ventilation or where dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
All handling of this compound for disposal should be performed within a chemical fume hood to minimize the risk of inhalation.[2] Emergency eyewash stations and safety showers must be readily accessible in the work area.[2]
Hazard and Toxicity Summary
The following table summarizes the key hazard information for this compound, based on available Safety Data Sheets.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] | Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Experimental Protocol: Waste Disposal Procedure
The disposal of this compound must be managed as a hazardous waste process. This involves a systematic approach to collection, labeling, storage, and transfer to an approved waste disposal facility.
1. Waste Collection:
-
Designate a specific, compatible, and clearly labeled container for the collection of this compound waste.[5] The container must be in good condition, free from leaks or cracks, and possess a secure, tight-fitting lid.[5][6]
-
Never mix incompatible waste streams. This container should be used exclusively for this compound and any directly contaminated materials, such as pipette tips, absorbent paper, or gloves.[5][7]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Include the approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container should also be clearly marked.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[2][4][7]
-
Segregate the container from incompatible materials, particularly strong oxidizing agents.[2][4]
-
Keep the container away from sources of ignition, heat, and open flames.[3]
4. Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1][2] Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[5]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[7][8]
5. Empty Container Disposal:
-
A container that previously held this compound must be triple-rinsed with a suitable solvent.[5]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5][7]
-
After thorough rinsing and drying, the original labels on the container must be completely defaced or removed before the container can be discarded as non-hazardous waste or recycled.[5][7]
Spill and Emergency Procedures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3] Remove all sources of ignition.[3] Wearing the appropriate PPE, sweep up the spilled solid material and place it into a suitable, closed container for disposal.[2] Avoid generating dust.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. targetmol.com [targetmol.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
Personal protective equipment for handling Methyl 2-(Methylthio)pyrimidine-5-carboxylate
This guide provides essential safety and logistical information for handling Methyl 2-(Methylthio)pyrimidine-5-carboxylate in a laboratory setting. The following procedures are based on established best practices for handling similar chemical compounds and are intended for researchers, scientists, and drug development professionals.
Essential Safety Information
This compound is a chemical compound that requires careful handling to minimize health risks. It is classified as a skin sensitizer and may cause irritation to the skin, eyes, and respiratory system.[1][2]
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Hazard Statements:
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial to ensure safety when working with this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3][4][5] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[3][6] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves that have been inspected prior to use.[3] Disposable nitrile gloves can offer short-term protection.[3][6] Wear a fire/flame resistant and impervious lab coat, fully buttoned with long sleeves.[7] |
| Respiratory | Respirator (if required) | Use in a well-ventilated area, preferably a chemical fume hood.[2][5][8][9] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5][6][8] |
| General | Standard Laboratory Attire | Long pants and closed-toe shoes are required.[6][7] |
Operational and Disposal Plans
A systematic approach is essential for the safe handling and disposal of this compound to protect both the user and the environment.
Experimental Protocols: Handling and Disposal
Handling:
-
Preparation: Before handling, ensure that an appropriate chemical fume hood is available and functioning correctly.[2][5][8][9] Read the Safety Data Sheet (SDS) thoroughly.[9]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize dust generation and inhalation.[8] Use sealed containers when moving the compound outside of the hood.[10]
-
During Use: Avoid all direct contact with the skin and eyes.[2][4] Do not eat, drink, or smoke in the handling area.[5]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][7]
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, collect the spilled material using an inert absorbent material and place it in a suitable, sealed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Prevention: Prevent the chemical from entering drains.[2][7]
Disposal:
-
Chemical Waste: Dispose of this compound waste at an approved waste disposal plant, adhering to all local, state, and federal regulations.[2][7]
-
Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[7]
-
Glassware Decontamination: Due to the presence of a thioether group, it is best practice to decontaminate glassware by soaking it in a bleach solution overnight to oxidize any residual compound.[11][12]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound 97 38275-41-1 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 10. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 11. How To [chem.rochester.edu]
- 12. faculty.washington.edu [faculty.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
